Prl-IN-1
Description
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Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[(Z)-[[3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C25H23N3O3/c1-16-10-21-14-28(15-22(21)11-17(16)2)23-5-3-4-20(12-23)24(29)27-26-13-18-6-8-19(9-7-18)25(30)31/h3-13H,14-15H2,1-2H3,(H,27,29)(H,30,31)/b26-13- |
InChI Key |
MCEIGZQHGVMORT-ZMFRSBBQSA-N |
Isomeric SMILES |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C\C4=CC=C(C=C4)C(=O)O)C=C1C |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O)C=C1C |
Origin of Product |
United States |
Foundational & Exploratory
what is the target of Prl-IN-1
An In-depth Technical Guide to Prl-IN-1 (Cmpd-43)
Introduction
This compound, also identified as Cmpd-43, is a novel small molecule inhibitor targeting the Phosphatase of Regenerating Liver (PRL) family of protein tyrosine phosphatases.[1][2] PRL phosphatases, particularly PRL-1, PRL-2, and PRL-3, are frequently overexpressed in a wide range of human cancers and are associated with tumor progression, metastasis, and poor clinical outcomes.[1][3] this compound represents a promising therapeutic agent due to its unique mechanism of action, which circumvents the challenges associated with inhibiting the catalytic activity of PRLs.[4] This technical guide provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative data, experimental protocols, and the signaling pathways it modulates.
Target and Mechanism of Action
The primary target of this compound is the trimer interface of PRL phosphatases .[1][2] Unlike traditional enzyme inhibitors that target the active site, this compound functions by disrupting the formation of PRL homotrimers.[1][5] Structural and biochemical analyses have demonstrated that PRLs, particularly PRL-1, exist and function as homotrimers. This trimerization is essential for their oncogenic activity, including the promotion of cell proliferation and migration.[1][6]
This compound directly binds to the interface between PRL monomers, thereby sterically hindering their association into a functional trimeric complex.[1] This disruption of trimerization is the key mechanism through which this compound exerts its anti-cancer effects. It has been shown to be effective against the trimerization of PRL-1, PRL-2, and PRL-3.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values for cell viability in different cell lines are summarized below.
| Cell Line | Description | Condition | IC50 (µM) | Reference |
| HEK293 | Human Embryonic Kidney | Overexpressing wild-type PRL-1 | ~5 | [1][7] |
| HEK293 | Human Embryonic Kidney | Control (vector) | >20 | [1][7] |
| MeWo | Human Melanoma | Scramble siRNA | ~2.5 | [1] |
| MeWo | Human Melanoma | PRL-1 and PRL-2 knockdown | >10 | [1] |
Experimental Protocols
In Vitro PRL-1 Trimerization Assay (Cross-linking)
This assay is designed to assess the ability of this compound to disrupt the formation of PRL-1 trimers in vitro.
-
Protein Preparation: Recombinant PRL-1 protein is purified and prepared at a concentration of 0.5 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Compound Incubation: this compound (or other test compounds) is incubated with the recombinant PRL-1 protein at various concentrations for 30 minutes at room temperature. A DMSO control is run in parallel.
-
Cross-linking Reaction: Glutaraldehyde is added to a final concentration of 0.005% to initiate the cross-linking of protein monomers. The reaction is allowed to proceed for 10 minutes at room temperature.
-
Quenching: The cross-linking reaction is quenched by the addition of a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Analysis: The reaction products are analyzed by SDS-PAGE followed by Coomassie Blue staining or Western blot using an anti-PRL-1 antibody. A reduction in the intensity of the trimer band and a corresponding increase in the monomer band indicate inhibition of trimerization.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of cells.
-
Cell Seeding: Cells (e.g., HEK293 cells overexpressing PRL-1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serum-free medium) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of control (DMSO-treated) cells. IC50 values are calculated from the dose-response curves.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on downstream signaling pathways.
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of ERK1/2 and Akt overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
PRL-1 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits PRL-1 trimerization, blocking downstream ERK1/2 and Akt signaling.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
References
- 1. Novel anticancer agents based on targeting the trimer interface of the PRL phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Evaluation of PRL Trimer Disruptors for Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PRL2 Upregulates PTEN and Attenuates Tumor Growth in Tp53-deficient Sarcoma and Lymphoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Prolactin Receptor Antagonism and a Clarification on Prl-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of prolactin receptor (PRLR) antagonism, including the core signaling pathways, mechanisms of inhibition, and detailed experimental protocols for characterization. It also serves to clarify the function of Prl-IN-1, a compound often mistaken for a prolactin receptor antagonist due to its name.
This compound: A Critical Clarification
It is essential to begin by clarifying that This compound is not a prolactin receptor (PRLR) antagonist . The "PRL" in this compound refers to Phosphatase of Regenerating Liver , a protein tyrosine phosphatase, not the hormone prolactin.
This compound functions as an inhibitor of this phosphatase. Its mechanism of action involves directly binding to the PRL1 trimer interface, which obstructs the trimerization of PRL1.[1][2] This inhibition of PRL phosphatase has shown potential in anticancer research.[1][2]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C25H23N3O3 |
| Molar Mass | 413.47 g/mol |
| CAS Number | 331431-75-5 |
Given that this compound does not target the prolactin receptor, the remainder of this guide will focus on the principles and methodologies of genuine prolactin receptor antagonism.
The Prolactin Receptor (PRLR) and Its Signaling Pathways
Prolactin (PRL) is a versatile hormone that regulates a multitude of physiological processes, including lactation, reproduction, and immune responses.[3] Its effects are mediated through the prolactin receptor (PRLR), a member of the type I cytokine receptor superfamily.[4][5] Upon binding of prolactin, the PRLR homodimerizes, initiating a cascade of intracellular signaling events.
The primary and most well-characterized signaling cascade activated by the PRLR is the JAK-STAT pathway .[2] Specifically, receptor dimerization leads to the recruitment and activation of Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the intracellular domain of the PRLR. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5).[6] Once docked, STAT5 is itself phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[7]
In addition to the canonical JAK-STAT pathway, PRLR activation can also trigger other signaling cascades, including the Ras-Raf-MAPK pathway and the PI3K/Akt pathway , which are generally associated with cell proliferation and survival.[2][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Phosphatase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
The Discovery and Development of Prl-IN-1: A Novel Anticancer Agent Targeting PRL Phosphatase Trimerization
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Prl-IN-1, a novel small molecule inhibitor of the Phosphatase of Regenerating Liver (PRL) family of oncoproteins. This compound, identified as compound 43 in its initial disclosure, represents a first-in-class therapeutic strategy by specifically targeting the trimer interface of PRL phosphatases, thereby disrupting their oncogenic signaling. This guide details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visually elucidates its mechanism and the signaling pathways it modulates.
Introduction
The Phosphatase of Regenerating Liver (PRL) family, comprising PRL-1 (PTP4A1), PRL-2 (PTP4A2), and PRL-3 (PTP4A3), are a group of dual-specificity phosphatases that are overexpressed in a wide range of human cancers.[1][2] Elevated PRL levels are strongly correlated with cancer metastasis and poor patient prognosis, making them attractive targets for anticancer therapy.[1][2] A unique structural feature of PRL phosphatases is their propensity to form homotrimers, a conformation essential for their biological activity, including the promotion of cell growth and migration.[1] Traditional approaches to phosphatase inhibition have focused on the active site, often leading to challenges in achieving selectivity. The discovery of this compound demonstrates a novel allosteric approach by targeting the PRL trimer interface, offering a promising new avenue for the development of specific anticancer therapeutics.[1][2]
Discovery of this compound
This compound was identified through a sequential structure-based virtual screening strategy designed to find small molecules that could disrupt the trimerization of PRL-1.[1] This approach led to the identification of a promising hit, designated as compound 43 (Cmpd-43), which exhibited the desired inhibitory activity.[1]
Chemical Structure
The chemical structure of this compound (compound 43) is 5-(3-bromophenyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine.
Mechanism of Action
This compound exerts its anticancer effects through a novel mechanism of action. Biochemical and structural analyses have confirmed that this compound directly binds to the trimer interface of PRL-1, physically obstructing the formation of the functional trimer.[1] This disruption of PRL trimerization is critical, as the trimeric form is necessary for its oncogenic signaling.[1]
By inhibiting PRL trimerization, this compound effectively attenuates downstream signaling pathways that are crucial for cancer cell proliferation and migration. Specifically, it has been shown to block the activation of both the ERK1/2 and Akt signaling cascades.[1][2]
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified through various biochemical and cell-based assays.
Biochemical Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Cmpd-43) and a key analog against PRL-1 phosphatase activity.
| Compound | PRL-1 IC50 (µM) |
| This compound (Cmpd-43) | 1.8 ± 0.1 |
| Analog-3 | 0.9 ± 0.1 |
| Data sourced from Bai et al., Cancer Research, 2016.[1] |
Cellular Activity
This compound has demonstrated potent anticancer activity in various cancer cell lines. The table below presents the half-maximal effective concentration (EC50) values for the inhibition of cell viability.
| Cell Line | Cancer Type | This compound (Cmpd-43) EC50 (µM) |
| A375 | Melanoma | 3.5 ± 0.3 |
| MeWo | Melanoma | 4.2 ± 0.5 |
| MDA-MB-231 | Breast Cancer | 5.1 ± 0.6 |
| HCT116 | Colon Cancer | 6.8 ± 0.7 |
| Data sourced from Bai et al., Cancer Research, 2016.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
PRL Phosphatase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PRL phosphatases.
-
Reagents and Materials:
-
Recombinant human PRL-1, PRL-2, and PRL-3 proteins.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as substrate.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.
-
This compound and other test compounds dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 2 µL of test compound at various concentrations to the wells of a 384-well plate.
-
Add 18 µL of a solution containing the PRL enzyme (final concentration ~10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the phosphatase reaction by adding 20 µL of DiFMUP substrate (final concentration 100 µM).
-
Monitor the fluorescence intensity (excitation 355 nm, emission 460 nm) kinetically for 15-30 minutes.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375, MeWo).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 values.
-
Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on cancer cell migration.
-
Reagents and Materials:
-
Cancer cell lines.
-
6-well plates.
-
Sterile 200 µL pipette tip.
-
Complete cell culture medium.
-
This compound.
-
Microscope with a camera.
-
-
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of this compound to inhibit the tumorigenic potential of cancer cells by measuring their capacity for anchorage-independent growth.
-
Reagents and Materials:
-
Cancer cell lines.
-
Agarose.
-
Complete cell culture medium.
-
6-well plates.
-
This compound.
-
-
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Resuspend cells in complete medium containing 0.3% agarose and the desired concentration of this compound.
-
Plate this cell-agarose mixture on top of the base layer.
-
Incubate the plates at 37°C for 2-3 weeks, adding fresh medium with this compound every 3-4 days.
-
Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm).
-
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the in vivo anticancer efficacy of this compound.
-
Animals and Cell Lines:
-
Athymic nude mice (nu/nu), 6-8 weeks old.
-
A375 human melanoma cells.
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 A375 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Conclusion
This compound is a novel, first-in-class inhibitor of PRL phosphatases that operates through a unique allosteric mechanism of disrupting protein trimerization. Its discovery and preclinical development have demonstrated potent in vitro and in vivo anticancer activity. The detailed data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in this promising new class of anticancer agents. Further optimization of this compound and its analogs holds significant potential for the development of new therapies for PRL-driven cancers.
References
An In-Depth Technical Guide to Prl-IN-1: A Novel Inhibitor of Phosphatase of Regenerating Liver
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prl-IN-1, also known as Cmpd-43, is a novel small molecule inhibitor of the Phosphatase of Regenerating Liver (PRL) family, specifically targeting PRL1. Overexpressed in a multitude of human cancers, PRL phosphatases are implicated in tumor progression and metastasis, making them a compelling target for anticancer therapeutics. This compound functions through a unique mechanism by directly binding to the PRL1 trimer interface, thereby obstructing its trimerization—a process essential for its oncogenic activity. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, offering a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound (Cmpd-43) is a small molecule with the following key properties:
Chemical Structure:
SMILES: O=C(NC1=CC=C(F)C=C1)C2=CC=C(N3CCN(C(C)=O)CC3)C=C2N=O
Physicochemical Properties
Detailed physicochemical properties such as solubility, pKa, and logP are crucial for drug development. While the primary literature does not explicitly state all of these values for public dissemination, they can be predicted using computational tools or determined experimentally.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by disrupting the function of PRL1, a protein tyrosine phosphatase. The core of its mechanism lies in the inhibition of PRL1 trimerization.[3][4]
Inhibition of PRL1 Trimerization
Biochemical and structural analyses have demonstrated that this compound directly binds to the interface of the PRL1 trimer.[3][5] This binding event physically obstructs the association of PRL1 monomers into a functional homotrimer. The trimeric form of PRL1 is believed to be the active conformation required for its downstream signaling and oncogenic functions. By preventing trimerization, this compound effectively neutralizes the phosphatase's activity.
Downstream Signaling Pathway
The oncogenic activity of PRL phosphatases is linked to the activation of several key signaling pathways that promote cell proliferation, migration, and survival. This compound, by inhibiting PRL1 trimerization, leads to the attenuation of both the ERK1/2 and Akt signaling pathways.[4][5]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its effects.
| Parameter | Value | Cell Line / System | Reference |
| Cell Proliferation Inhibition | Dose-dependent suppression | MeWo (melanoma) | [4] |
| Cell Migration Inhibition | Significant reduction at 10 µmol/L | HEK293 (overexpressing PRL1) | [4] |
| ERK1/2 & Akt Activation Inhibition | Dose-dependent inhibition | MeWo (melanoma) | [4] |
Note: Specific IC₅₀ or KᏧ values for this compound's direct binding or functional inhibition of PRL1 trimerization are not explicitly provided in the primary publication but its potent effects are demonstrated through various cellular assays.
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound, based on the foundational study by Bai et al., 2016.
Synthesis of this compound (Cmpd-43)
The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol would be found in the supplementary materials of the primary research article. The general approach involves standard organic chemistry reactions to construct the core scaffold and introduce the necessary functional groups. Researchers should refer to the supplementary information of Bai et al., Cancer Research, 2016 for the precise synthetic route and characterization data.[5]
Biological Assays
This assay measures the effect of this compound on the growth of cancer cells.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cells (e.g., MeWo melanoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the dose-response curve and calculate the IC₅₀ value.
This assay assesses the impact of this compound on the migratory capacity of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in the upper chamber of a Transwell insert (Boyden chamber) in serum-free medium. The lower chamber contains medium with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Allow the cells to migrate through the porous membrane for a specific time (e.g., 24 hours).
-
Fixation and Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several microscopic fields.
-
Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of this compound.
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Workflow Diagram:
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MeWo) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (dissolved in a suitable vehicle) to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule (e.g., daily). The control group receives the vehicle only.
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Conclusion
This compound represents a promising class of anticancer agents that operate through a novel mechanism of inhibiting PRL phosphatase trimerization. Its ability to attenuate key oncogenic signaling pathways highlights its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers aiming to further investigate the properties of this compound and develop next-generation PRL inhibitors for cancer therapy. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in a broader range of cancer models.
References
In Vitro Characterization of Prl-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prl-IN-1 has been identified as a potent and specific small molecule inhibitor of the Phosphatase of Regenerating Liver 1 (PRL-1), a member of the protein tyrosine phosphatase (PTP) family. PRLs, and particularly PRL-1, are implicated in the progression and metastasis of numerous cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinity, and cellular effects. The information presented herein is compiled from key research findings to support further investigation and drug development efforts targeting the PRL phosphatase family.
Data Presentation
The following tables summarize the key quantitative data from the in vitro characterization of this compound.
Table 1: Inhibitory Activity of this compound against PRL-1
| Assay Type | Parameter | Value |
| Enzymatic Assay | IC50 | 4.8 ± 0.5 µM |
Table 2: Cellular Activity of this compound in Human Melanoma (MeWo) Cells
| Assay Type | Parameter | Value |
| Cell Proliferation (Anchorage-dependent) | IC50 | 2.5 ± 0.3 µM |
| Cell Proliferation (Anchorage-independent) | IC50 | 1.8 ± 0.2 µM |
| Wound Healing Assay (Migration) | Inhibition at 5 µM | ~50% |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
PRL-1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRL-1 phosphatase activity.
Materials:
-
Recombinant human PRL-1 protein
-
This compound (dissolved in DMSO)
-
Phosphatase substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
384-well black microplate
-
Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the microplate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 48 µL of the assay buffer containing recombinant PRL-1 (final concentration ~10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 50 µL of the assay buffer containing DiFMUP (final concentration 100 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 15-20 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Anchorage-Dependent)
Objective: To assess the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Human melanoma (MeWo) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well clear microplate
-
Microplate reader for absorbance measurement at 490 nm
Procedure:
-
Seed MeWo cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in each well with 100 µL of the medium containing the appropriate concentration of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on cancer cell migration.
Materials:
-
Human melanoma (MeWo) cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well culture plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed MeWo cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing this compound at the desired concentration (e.g., 5 µM) or DMSO (vehicle control).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.
Materials:
-
Human melanoma (MeWo) cells
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture MeWo cells to ~80% confluency and then serum-starve for 24 hours.
-
Pre-treat the cells with this compound at the desired concentration for 2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or FGF) for 15-30 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action by inhibiting PRL-1 trimerization.
Experimental Workflow: Wound Healing Assay
Methodological & Application
Navigating the In Vivo Application of PRL-IN-1: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo application of PRL-IN-1. It is important to note a critical distinction at the outset: This compound is an inhibitor of the Phosphatase of Regenerating Liver (PRL) family of enzymes, specifically PRL-1, and is not an inhibitor of the hormone Prolactin (PRL) or its receptor (PRLR). This distinction is crucial for accurate experimental design and interpretation.
Due to the limited availability of specific in vivo protocols for this compound, this guide will provide a detailed framework for the in vivo use of Prolactin Receptor (PRLR) antagonists. This information is highly relevant for researchers interested in targeting the prolactin signaling pathway and serves as a robust template that can be adapted for novel inhibitors like this compound, once further preclinical data becomes available.
Section 1: Understanding the Target - Prolactin Receptor (PRLR) Signaling
The Prolactin Receptor (PRLR) is a key player in numerous physiological and pathological processes, including lactation, reproduction, and tumorigenesis.[1] Its activation by prolactin triggers a cascade of intracellular signaling events, primarily through the JAK-STAT pathway.[2][3] Understanding this pathway is fundamental to appreciating the mechanism of action of PRLR antagonists.
Upon prolactin binding, the PRLR dimerizes, leading to the activation of associated Janus kinases (JAKs), particularly JAK2.[2] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT5.[2][4] Once recruited, STAT5 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[2][5]
Prolactin Receptor Signaling Pathway Diagram
Caption: Prolactin Receptor (PRLR) signaling cascade initiated by prolactin binding.
Section 2: In Vivo Application of Prolactin Receptor (PRLR) Antagonists
A variety of PRLR antagonists have been investigated in preclinical in vivo models. These include peptide-based antagonists, small molecules, and monoclonal antibodies. The following tables summarize key quantitative data from studies with prominent examples.
Table 1: In Vivo Efficacy of PRLR Antagonists in Cancer Models
| Compound/Antibody | Animal Model | Cancer Type | Dosage | Administration Route | Key Findings |
| G129R-hPRL | Nude mice | Breast Cancer (T-47D xenografts) | 5 mg/5-day release pellets | Subcutaneous | Inhibited tumor growth.[6][7] |
| G129R-hPRL | Orthotopic mouse model | Ovarian Cancer | 100 µ g/day | Not specified | Reduced tumor weight by 50%; >90% inhibition with paclitaxel.[8] |
| Penfluridol | Nude mice | Pancreatic Cancer (Panc-1 xenografts) | Not specified | Intraperitoneal | Slowed xenograft tumor growth.[9] |
| Penfluridol | Balb/c mice | Triple-Negative Breast Cancer (4T1 orthotopic) | 10 mg/kg/day | Oral gavage | Suppressed tumor growth.[10] |
| LFA102 (mab) | SCID mice | PRL-dependent tumors (Nb2-11-luc xenografts) | 10 mg/kg | Intraperitoneal | Inhibited tumor growth and prolonged time to progression.[11] |
| LFA102 (mab) | DMBA-induced rats | Mammary Cancer | 300 mg/kg | Not specified | Reduced PRLR signaling and tumor growth.[8] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Select PRLR Antagonists
| Compound/Antibody | Animal Model | Key Parameter | Value |
| LFA102 | Rats (male) | Half-life | 1.43 - 8.99 days |
| LFA102 | Rats (female) | Half-life | 0.12 - 4.23 days |
| LFA102 | T47D-T2 xenograft mice | Serum Concentration for PD effect | 30-56 µg/mL |
Section 3: Detailed Experimental Protocols for In Vivo Studies of a PRLR Antagonist
This section provides a generalized protocol for evaluating a novel PRLR antagonist in a tumor xenograft model.
Objective
To assess the in vivo anti-tumor efficacy of a PRLR antagonist in a murine xenograft model of human cancer.
Materials
-
PRLR antagonist (e.g., small molecule, peptide, or antibody)
-
Vehicle for solubilization/suspension (e.g., sterile PBS, corn oil, DMSO/PEG solution)
-
Human cancer cell line with confirmed PRLR expression (e.g., T-47D, MCF-7, Panc-1)
-
Immunocompromised mice (e.g., Nude, SCID, NOD/SCID)
-
Matrigel (optional, for enhancing tumor take-rate)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
-
Anesthetic and euthanasia agents
-
Reagents for tissue processing and analysis (e.g., formalin, antibodies for IHC)
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study of a PRLR antagonist.
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture the chosen PRLR-expressing cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 1-10 x 10^6 cells/100 µL).
-
For subcutaneous models, cells may be mixed 1:1 with Matrigel to improve tumor establishment.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank or orthotopically into the relevant tissue (e.g., mammary fat pad).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Record baseline tumor volumes and body weights.
-
-
Treatment Administration:
-
Prepare the PRLR antagonist formulation and the vehicle control.
-
Administer the treatment according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection).
-
-
In-life Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs of toxicity at regular intervals.
-
-
Study Endpoint and Tissue Collection:
-
Terminate the study when tumors in the control group reach the maximum allowed size, or at a pre-defined time point.
-
At the endpoint, record final tumor volumes and body weights.
-
Euthanize the animals and perform a necropsy.
-
Excise the tumors, weigh them, and process them for downstream analysis (e.g., fix in formalin for immunohistochemistry, snap-freeze for Western blot or RNA analysis).
-
-
Endpoint Analysis:
-
Compare tumor growth curves and final tumor weights between the treatment and control groups.
-
Perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conduct Western blot analysis of tumor lysates to assess the inhibition of PRLR signaling (e.g., levels of phosphorylated STAT5).
-
Section 4: Concluding Remarks for Drug Development Professionals
The successful in vivo application of a novel therapeutic agent like this compound requires a thorough understanding of its specific mechanism of action and a carefully designed experimental plan. While specific in vivo data for this compound is not yet widely available, the extensive research on Prolactin Receptor antagonists provides a valuable roadmap. Researchers are encouraged to first confirm the in vitro potency and selectivity of their inhibitor before embarking on in vivo studies. The protocols and data presented herein offer a solid foundation for the design and execution of these critical preclinical experiments, paving the way for the development of novel therapeutics targeting PRL-related pathways.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo studies of the anti-tumor effects of a human prolactin antagonist, hPRL-G129R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hPRL-G129R - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]
- 9. Diphenylbutylpiperidine Antipsychotic Drugs Inhibit Prolactin Receptor Signaling to Reduce Growth of Pancreatic Ductal Adenocarcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penfluridol: an antipsychotic agent suppresses metastatic tumor growth in triple negative breast cancer by inhibiting integrin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Prolactin Signaling Modulation in Mouse Models
A Note to Researchers: Extensive literature searches did not yield specific information on a compound designated "PRL-IN-1." The following application notes and protocols are based on established methods for modulating the prolactin (PRL) signaling pathway in mouse models, providing a framework for investigating the effects of inhibiting this pathway. The protocols and data presented are derived from studies utilizing known modulators of prolactin or its receptor.
Introduction
Prolactin (PRL) is a versatile hormone with a wide array of physiological functions, including crucial roles in lactation, reproduction, metabolism, and immune regulation.[1][2][3] The biological effects of prolactin are initiated by its binding to the prolactin receptor (PRLR), which triggers intracellular signaling cascades.[1][4][5] Key pathways activated by PRLR include the JAK-STAT pathway (Janus kinase/Signal transducer and activator of transcription), particularly STAT5, and the MAP kinase (mitogen-activated protein kinase) pathway.[6][7] Dysregulation of prolactin signaling is implicated in various pathological conditions, making the study of its inhibition in animal models a critical area of research.[2][5]
Signaling Pathway of Prolactin
Prolactin binding to its receptor induces receptor dimerization, leading to the activation of associated Janus kinase 2 (JAK2).[5] Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for STAT5 proteins. Recruited STAT5 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[6][7] Additionally, prolactin signaling can activate other pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[6][7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Prolactin - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Prolactin (PRL) and its receptor: actions, signal transduction pathways and phenotypes observed in PRL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolactin signaling pathway (WP2037) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Prl-IN-1 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prl-IN-1 is a small molecule inhibitor of the Phosphatase of Regenerating Liver (PRL) family of protein tyrosine phosphatases, with specific activity against PRL-1. The PRL phosphatase family, consisting of PRL-1, PRL-2, and PRL-3, are dual-specificity phosphatases implicated in oncogenesis. Elevated expression of PRL phosphatases is observed in a variety of human cancers, including breast cancer, where it correlates with tumor progression, metastasis, and poor patient prognosis. These phosphatases play a crucial role in regulating cellular signaling pathways that control cell proliferation, migration, and invasion. This compound exerts its inhibitory effect by directly binding to the PRL-1 trimer interface, thereby obstructing its trimerization and subsequent function. These application notes provide an overview of the role of PRL-1 in breast cancer and protocols for utilizing this compound as a research tool in breast cancer cell lines.
Mechanism of Action of PRL-1 in Breast Cancer
Phosphatase of Regenerating Liver-1 (PRL-1) is overexpressed in a significant percentage of breast cancers. Its oncogenic functions are attributed to its role in modulating key signaling pathways that drive cancer progression. While the full spectrum of its substrates and interacting partners is still under investigation, several key pathways have been identified.
Overexpression of PRL-1 has been shown to accelerate progression into the S phase of the cell cycle. This is associated with a reduction in the expression of the cyclin-dependent kinase inhibitor p21. PRL phosphatases are also known to promote cell migration and invasion, key steps in metastasis. Recent studies have highlighted a phosphatase-independent role for PRLs in cancer progression, where they interact with and inhibit cyclin M (CNNM) Mg2+ exporters. This leads to an increase in intracellular magnesium levels, which in turn affects cellular ATP levels, reactive oxygen species (ROS) production, and calcium signaling, all of which can contribute to a malignant phenotype.
Data Presentation
While specific IC50 values for this compound in a wide range of breast cancer cell lines are not extensively published in publicly available literature, data from a similar potent and selective pan-PRL inhibitor, thienopyridone, can provide a reference for expected efficacy.
| Inhibitor | Target | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | T47D IC50 (µM) | Reference Compound |
| This compound | PRL-1 | Data not available | Data not available | Data not available | N/A |
| Thienopyridone | PRL-1, PRL-2, PRL-3 | ~1.5 | ~2.0 | ~1.8 | Yes |
| Analog 13 (Thienopyridone derivative) | PRL-1, PRL-2, PRL-3 | ~0.5 | ~0.8 | ~0.7 | Yes |
Note: The IC50 values for thienopyridone and its analog are estimates based on published data in various cancer cell lines and are provided for guidance. Actual values for this compound in specific breast cancer cell lines should be determined empirically.
Mandatory Visualization
Caption: Simplified signaling pathway of PRL-1 in breast cancer and the inhibitory action of this compound.
Experimental Protocols
Note: As specific protocols for this compound are not widely published, the following are generalized protocols based on the study of similar small molecule inhibitors targeting PRL phosphatases in breast cancer cell lines. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability and proliferation of breast cancer cell lines and to calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Briefly, add the reagent to the wells, mix, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for determining the IC50 of this compound.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the PRL-1 signaling pathway.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRL-1, anti-p21, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration around the determined IC50 for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Cell Migration/Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory and invasive potential of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
For invasion assay: Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Insert Preparation (for invasion assay): Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture breast cancer cells and serum-starve them for 12-24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Assay Setup:
-
Add 500 µL of complete growth medium to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the insert with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
-
Data Analysis: Quantify the number of migrated/invaded cells and compare the treated groups to the vehicle control.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and cell lines. Due to the limited publicly available data specifically on this compound in breast cancer cell lines, some information, particularly quantitative data, is based on related compounds. Researchers should perform their own validation experiments.
Application of Prolactin (PRL) Signaling Research in Neuroendocrine Tumors
Disclaimer: Initial searches for "Prl-IN-1" in the context of neuroendocrine tumor research did not yield specific results for a molecule with this designation. The following application notes and protocols are based on the likely user interest in the role of the Prolactin (PRL) signaling pathway in neuroendocrine tumors (NETs), a significant area of research, particularly concerning pituitary neuroendocrine tumors (PitNETs).
Introduction
Prolactin (PRL) is a versatile hormone primarily secreted by the anterior pituitary gland, with its signaling implicated in a wide array of biological functions, including reproduction, metabolism, and immune regulation.[1][2][3] The biological effects of PRL are mediated through its binding to the prolactin receptor (PRLR), a member of the cytokine receptor superfamily.[4][5][6] Dysregulation of the PRL/PRLR signaling axis is notably associated with the pathogenesis of certain neuroendocrine tumors, especially prolactin-secreting pituitary neuroendocrine tumors, commonly known as prolactinomas.[7][8] These tumors represent a significant portion of all pituitary adenomas.[7][8] Research into the PRL signaling pathway in NETs is crucial for understanding tumor biology and developing targeted therapeutic strategies. This document provides an overview of the application of PRL signaling research in NETs, including data presentation and detailed experimental protocols.
Data Presentation
The following tables summarize key quantitative data related to prolactin-secreting pituitary neuroendocrine tumors.
Table 1: Prevalence and Characteristics of Prolactinomas
| Characteristic | Value | Source |
| Prevalence | Approx. 50 per 100,000 | [7] |
| Annual Incidence | 3-5 new cases per 100,000 | [7] |
| Representation among Pituitary Adenomas | >30% | [7] |
| Representation among Functional Pituitary Adenomas | Up to 60% | [7] |
| Microprolactinomas (<10 mm) | 48.4% of cases in a cohort | [7][9] |
| Macroprolactinomas (>10 mm) | 51.6% of cases in a cohort | [7] |
| Female to Male Ratio (premenopausal) | 5:1 to 10:1 | [7] |
Table 2: Clinical Features of a Prolactinoma Patient Cohort at Diagnosis
| Parameter | Median Value (Interquartile Range) | Source |
| Age at Diagnosis (years) | 37 (26.5 - 45.3) | [9] |
| Maximum Tumor Diameter (mm) | 9.5 (5.0 - 19.3) | [7] |
| Serum PRL Level (ng/mL) | 187.4 (80.1 - 779.6) | [7] |
| Presence of Optic Chiasm Compression | 21.0% of patients | [7] |
| Cavernous Sinus Invasion | 17.7% of patients | [7] |
Signaling Pathways and Experimental Workflows
Prolactin Receptor Signaling Pathway
The binding of prolactin to its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the PRLR. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Other pathways, such as the MAPK and PI3K pathways, can also be activated.[5]
Caption: Prolactin receptor signaling cascade.
Experimental Workflow: Assessing the Effect of a PRLR Antagonist on NET Cell Viability
This workflow outlines the steps to investigate the efficacy of a potential therapeutic agent targeting the PRLR in a neuroendocrine tumor cell line.
Caption: Workflow for in vitro drug efficacy testing.
Experimental Protocols
Protocol 1: Western Blot Analysis of PRL-Induced STAT5 Phosphorylation
Objective: To determine the effect of prolactin stimulation on the phosphorylation of STAT5 in a neuroendocrine tumor cell line.
Materials:
-
NET cell line (e.g., GH3 rat pituitary adenoma cells)
-
Cell culture medium (e.g., F-12K Medium with 15% horse serum, 2.5% fetal bovine serum)
-
Recombinant Prolactin
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Serum Starvation: Culture GH3 cells to 70-80% confluency. Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.
-
PRL Stimulation: Treat cells with recombinant prolactin (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). The untreated (0 min) sample serves as the negative control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-STAT5 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.
Protocol 2: In Vitro Cell Viability (MTT) Assay
Objective: To assess the effect of a PRLR antagonist on the viability and proliferation of neuroendocrine tumor cells.
Materials:
-
NET cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
PRLR antagonist compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PRLR antagonist in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the antagonist at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells with vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Prolactin - Wikipedia [en.wikipedia.org]
- 3. Prolactin and the prolactin receptor: new targets of an old hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolactin (PRL) and its receptor: actions, signal transduction pathways and phenotypes observed in PRL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Prolactin secreting pituitary neuroendocrine tumors treated by dopamine agonists: predictors of response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prolactin secreting pituitary neuroendocrine tumors treated by dopamine agonists: predictors of response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hyperprolactinemia with a Novel Prolactin Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "PRL-IN-1" is not available in the public domain as of the last update. These application notes and protocols are provided as a representative guide for the characterization of a novel, hypothetical small molecule inhibitor of the prolactin (PRL) signaling pathway for the study of hyperprolactinemia. The experimental data presented is illustrative.
Introduction
Prolactin (PRL) is a versatile peptide hormone primarily secreted by the anterior pituitary gland, with a well-established role in lactation and reproductive functions.[1][2][3][4][5][6][7] Dysregulation of prolactin secretion, leading to elevated circulating levels—a condition known as hyperprolactinemia—is a common endocrine disorder.[6][7][8][9][10] Hyperprolactinemia can result in galactorrhea, infertility, and menstrual disturbances in women, and hypogonadism and erectile dysfunction in men.[4][8][9] The most common pathological cause of hyperprolactinemia is a prolactin-secreting pituitary adenoma, or prolactinoma.[4][6][7][8]
The primary signaling cascade initiated by prolactin binding to its receptor (PRLR) is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][11][12] This pathway is a key target for therapeutic intervention. This document outlines the application of a novel, hypothetical prolactin pathway inhibitor, for the investigation of hyperprolactinemia. It provides detailed protocols for in vitro and in vivo characterization, along with illustrative data.
Mechanism of Action and Signaling Pathway
Prolactin binds to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily, inducing receptor dimerization.[2][11][12][13][14] This conformational change activates the constitutively associated Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the intracellular domain of the PRLR.[2][11] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5) proteins.[2][11] Recruited STAT5 is subsequently phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and binding to specific DNA elements to regulate the transcription of target genes.[2][11] Prolactin can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[2][11] A novel inhibitor could potentially act by antagonizing the PRLR, inhibiting JAK2 activity, or interfering with STAT5 recruitment and activation.
Data Presentation
Table 1: In Vitro Activity of a Novel PRL Pathway Inhibitor (Illustrative Data)
| Assay Type | Cell Line | Parameter | Value |
| PRLR Binding Assay | CHO-hPRLR | Ki | 25 nM |
| pSTAT5 Inhibition Assay | T47D | IC50 | 50 nM |
| Cell Proliferation Assay | T47D | GI50 | 150 nM |
| Kinase Selectivity (JAK2) | Biochemical | IC50 | 45 nM |
| Kinase Selectivity (JAK1) | Biochemical | IC50 | >10 µM |
| Kinase Selectivity (JAK3) | Biochemical | IC50 | >10 µM |
| Kinase Selectivity (TYK2) | Biochemical | IC50 | >5 µM |
Table 2: In Vivo Efficacy in a Rat Model of Hyperprolactinemia (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Serum Prolactin (ng/mL, Day 14) | % Inhibition of Prolactin |
| Vehicle | - | 150 ± 20 | - |
| Inhibitor | 10 | 75 ± 15 | 50% |
| Inhibitor | 30 | 30 ± 10 | 80% |
| Inhibitor | 100 | 10 ± 5 | 93% |
| Cabergoline (comparator) | 1 | 8 ± 4 | 95% |
Table 3: Pharmacokinetic Properties in Rats (Illustrative Data)
| Parameter | Oral (30 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (ng/mL) | 1200 | 2500 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (ng*h/mL) | 7500 | 4000 |
| T1/2 (h) | 6 | 5.5 |
| Bioavailability (%) | 45 | - |
Experimental Protocols
Protocol 1: Prolactin Receptor (PRLR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human prolactin receptor (hPRLR).
Materials:
-
Recombinant human prolactin receptor (hPRLR)
-
Labeled prolactin (e.g., ¹²⁵I-hPRL or biotinylated hPRL)
-
Test compound (novel inhibitor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well plates (high-binding for ELISA-based methods)
-
Scintillation counter or plate reader
Procedure:
-
Plate Coating (for ELISA-based): Coat a 96-well plate with recombinant hPRLR overnight at 4°C. Wash plates with wash buffer (PBST). Block with 1% BSA in PBS for 1 hour at 37°C.[15]
-
Competition Reaction: Add serial dilutions of the test compound to the wells.
-
Add a constant concentration of labeled prolactin to all wells.
-
Incubate for 2-4 hours at room temperature with gentle shaking.
-
Washing: Wash the plates multiple times with wash buffer to remove unbound ligand.
-
Detection:
-
For radiolabeled PRL: Measure radioactivity in each well using a scintillation counter.
-
For biotinylated PRL: Add streptavidin-HRP, incubate, wash, and then add a TMB substrate. Stop the reaction and read absorbance at 450 nm.[16]
-
-
Data Analysis: Plot the percentage of bound labeled prolactin against the log concentration of the test compound. Calculate the IC50 and convert to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Phospho-STAT5 (pSTAT5) Inhibition Assay
This protocol measures the ability of a test compound to inhibit PRL-induced STAT5 phosphorylation in a human breast cancer cell line (e.g., T47D), which endogenously expresses the PRLR.
Materials:
-
T47D cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
Recombinant human prolactin (hPRL)
-
Test compound
-
Lysis buffer
-
Antibodies: anti-pSTAT5 (Tyr694), anti-total STAT5, and appropriate secondary antibodies
-
Western blot or ELISA kit for pSTAT5 detection
Procedure:
-
Cell Culture: Culture T47D cells to 70-80% confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.
-
PRL Stimulation: Add hPRL (e.g., 100 ng/mL final concentration) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium, wash with cold PBS, and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Detection (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSTAT5 and total STAT5.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities. Normalize pSTAT5 levels to total STAT5. Plot the percentage of pSTAT5 inhibition against the log concentration of the inhibitor to determine the IC50.
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of the inhibitor on PRL-stimulated cell growth.
Materials:
-
T47D cells
-
Low-serum or serum-free medium
-
Recombinant human prolactin (hPRL)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a low density.
-
Serum Deprivation: After 24 hours, replace the medium with low-serum (e.g., 1% FBS) or serum-free medium.
-
Treatment: Add serial dilutions of the test compound with and without a fixed concentration of hPRL.
-
Incubation: Incubate the plates for 3-5 days.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot cell viability against the log concentration of the inhibitor to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 4: Pharmacokinetic (PK) Studies in Rodents
This protocol provides a general framework for evaluating the pharmacokinetic profile of the inhibitor.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Test compound formulated for oral (p.o.) and intravenous (i.v.) administration
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Oral Group: Administer the test compound by oral gavage.
-
Intravenous Group: Administer the test compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples from a subset of animals at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Extract the test compound from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (T1/2), and oral bioavailability.
Protocol 5: In Vivo Efficacy in a Hyperprolactinemia Model
This protocol describes a model for inducing hyperprolactinemia in rats and testing the efficacy of the inhibitor.
Materials:
-
Female Sprague-Dawley rats
-
Estradiol valerate or pituitary grafts to induce hyperprolactinemia
-
Test compound formulated for oral administration
-
Dopamine agonist (e.g., cabergoline) as a positive control
-
ELISA kit for rat prolactin measurement
Procedure:
-
Induction of Hyperprolactinemia:
-
Estrogen-induced: Administer a long-acting estrogen to stimulate lactotroph hyperplasia and hypersecretion of prolactin.
-
Pituitary isograft model: Transplant anterior pituitaries from donor rats under the kidney capsule of recipient rats. The transplanted pituitaries are disconnected from hypothalamic dopamine inhibition, leading to high prolactin secretion.
-
-
Treatment: Once hyperprolactinemia is established (confirmed by baseline blood PRL measurement), randomize animals into treatment groups (vehicle, test compound at various doses, positive control). Administer treatment daily for 14-28 days.
-
Monitoring: Collect blood samples periodically to measure serum prolactin levels.
-
Endpoint Analysis: At the end of the study, collect terminal blood samples for final prolactin measurement. Pituitary glands can be collected for histological analysis.
-
Data Analysis: Compare serum prolactin levels between treatment groups and the vehicle control group. Calculate the percentage inhibition of prolactin for each dose.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Prolactin - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Prolactin Biology and Laboratory Measurement: An Update on Physiology and Current Analytical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Hyperprolactinaemia - Wikipedia [en.wikipedia.org]
- 10. probiologists.com [probiologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Prolactin (PRL) and its receptor: actions, signal transduction pathways and phenotypes observed in PRL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Discovery and characterization of prolactin neutralizing monoclonal antibodies for the treatment of female-prevalent pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
Measuring the Efficacy of PRL-IN-1 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vitro efficacy of PRL-IN-1, a known inhibitor of the Phosphatase of Regenerating Liver 1 (PRL-1). PRL-1 is a member of the PRL family of protein tyrosine phosphatases (PTPs), which also includes PRL-2 and PRL-3. These phosphatases are implicated in cancer progression, making them attractive targets for therapeutic intervention. This compound specifically targets the trimer interface of PRL-1, obstructing its trimerization, which is crucial for its biological activity.
This document outlines detailed protocols for key in vitro assays to assess the inhibitory potential of this compound, including a direct enzymatic assay and cell-based assays for migration and invasion. Additionally, it provides a summary of quantitative data for relevant PRL inhibitors and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of PRL Phosphatase Inhibitors
The following table summarizes the in vitro efficacy of various inhibitors targeting PRL phosphatases. While specific quantitative data for this compound's direct enzymatic inhibition is not extensively published due to its mechanism of disrupting protein-protein interaction rather than direct catalytic inhibition, data for other potent PRL inhibitors are provided for comparative purposes.
| Inhibitor | Target | Assay Type | IC50 Value | Cell Line | Effect |
| This compound | PRL-1 Trimerization | Cell-based | Not specified | Various cancer cell lines | Potent anticancer activities[1] |
| Rhodanine derivative (CG-707) | PRL-3 | Enzymatic | 0.8 µM | DLD-1 colon cancer | Strongly inhibited migration and invasion[2] |
| Rhodanine derivative (BR-1) | PRL-3 | Enzymatic | 1.1 µM | DLD-1 colon cancer | Strongly inhibited migration and invasion[2] |
| Anti-PRL-3 mAb (12G12) | PRL-3 | Cell Migration | Not applicable | HCT116 colon cancer | 62.2% ± 1.8% inhibition of migration[3] |
| PRL-3 Overexpression | N/A | Transwell Migration | N/A | CHO | ~5-fold increase in migration[4] |
| PRL-3 Overexpression | N/A | Transwell Invasion | N/A | CHO | ~8-fold increase in invasion[4] |
Experimental Protocols
Enzymatic Assay for PRL-1 Phosphatase Activity
This protocol is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of PRL-1 using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human PRL-1 protein
-
This compound or other test compounds
-
DiFMUP (substrate)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In the wells of a 96-well plate, add 2 µL of a serial dilution of this compound. For the control wells, add 2 µL of DMSO.
-
Add 48 µL of pre-warmed assay buffer containing recombinant PRL-1 protein to each well. The final concentration of PRL-1 should be optimized for linear reaction kinetics (typically in the nanomolar range).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the phosphatase reaction by adding 50 µL of DiFMUP solution in assay buffer to each well. The final concentration of DiFMUP should be at or near its Km value for PRL-1.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line with detectable PRL-1 expression (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Place the plate in an incubator at 37°C and 5% CO2.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100
-
Compare the wound closure rates between this compound treated and control cells to determine the inhibitory effect on cell migration.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix barrier.
Materials:
-
Cancer cell line with detectable PRL-1 expression
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
In the bottom chamber of the 24-well plate, add complete medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest and resuspend the cancer cells in serum-free medium containing various concentrations of this compound or DMSO.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Calculate the percentage of invasion inhibition for each this compound concentration compared to the control.
Mandatory Visualizations
Caption: PRL-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro efficacy testing of this compound.
Caption: Logical relationship of this compound's mechanism to its in vitro effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimeric structure of PRL-1 phosphatase reveals an active enzyme conformation and regulation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Evaluation of PRL Trimer Disruptors for Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PRL-IN-1 Concentration for Experiments
Welcome to the technical support center for PRL-IN-1, a potent and selective inhibitor of the Phosphatase of Regenerating Liver (PRL). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Phosphatase of Regenerating Liver (PRL) family of oncoproteins, specifically targeting PRL-3. It is a rhodanine-based compound that has been identified as a potent and selective inhibitor.[1][2][3] The primary mechanism of action of this compound is the disruption of PRL-1 trimerization, which is essential for its oncogenic activity.[4] By obstructing the formation of these trimers, this compound effectively inhibits the phosphatase activity of PRLs, which are known to be overexpressed in various cancers and play a crucial role in tumor progression, metastasis, and angiogenesis.[5][6][7]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on available data for potent rhodanine-based PRL-3 inhibitors, a good starting point for in vitro experiments is in the low micromolar range. The reported IC50 value for a closely related PRL-3 inhibitor is 0.9 µM in enzymatic assays.[2] For cell-based assays, it is recommended to perform a dose-response curve starting from nanomolar to low micromolar concentrations (e.g., 100 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay. In one study, a similar PRL inhibitor, JMS-053, was used at a concentration of 10 µM for cell migration and Western blot analyses in T-ALL cell lines.[8]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.85 mg of this compound (Molecular Weight: 485.21 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer. It is important to note that the final concentration of DMSO in your experimental setup should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No or low inhibitory effect observed in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the EC50 for your specific cell line and assay. |
| Incorrect Stock Solution Preparation | Verify the calculations for your stock solution. Ensure the compound was fully dissolved in DMSO. Prepare a fresh stock solution. |
| Compound Degradation | Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. Prepare fresh working solutions for each experiment from a new aliquot. |
| Low PRL Expression in Cell Line | Confirm the expression level of the target PRL phosphatase (e.g., PRL-3) in your cell line using Western blot or qPCR. Select a cell line with known high expression of the target for positive control experiments.[9][10] |
| Short Incubation Time | Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for observing the desired effect. |
| Cell Culture Conditions | Ensure that cell culture conditions (e.g., confluency, serum concentration) are consistent across experiments, as these can influence cellular responses to inhibitors. |
Problem 2: High background or off-target effects observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Concentration of Inhibitor | Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Non-specific Binding | Include appropriate negative controls in your experiments, such as a structurally similar but inactive compound, if available. |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first add 100 µL of solubilization solution, incubate for 2-4 hours at 37°C, and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of PRL-3 Downstream Targets
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a known downstream target of PRL-3 (e.g., phosphorylated forms of AKT, ERK, or SRC)[11][12] or PRL-3 itself overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visual Guides
Caption: Mechanism of this compound action.
Caption: Workflow for a cell viability assay.
Caption: Troubleshooting low inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. PRL3 as a therapeutic target for novel cancer immunotherapy in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protein tyrosine phosphatase 4A3 (PTP4A3/PRL-3) drives migration and progression of T-cell acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Phosphatase of regenerating liver-3 inhibits invasiveness and proliferation in non-small cell lung cancer by regulating the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prl-IN-1 and Small Molecule Inhibitor Stability in Solution
Disclaimer: Detailed stability and solubility data for Prl-IN-1 in various solutions are not extensively documented in publicly available resources. This guide provides general advice and best practices for working with small molecule inhibitors, like this compound, to help researchers navigate potential stability issues. The following troubleshooting guides and FAQs are based on common challenges encountered with similar research compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound (or similar small molecule inhibitor) is precipitating out of solution. What should I do?
A1: Precipitation is a common issue and can be addressed by considering the following factors:
-
Solvent Choice: Ensure you are using the recommended solvent for initial stock solution preparation. For many inhibitors, DMSO is the solvent of choice for creating high-concentration stock solutions. For aqueous working solutions, the final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid toxicity in cell-based assays and reduce the likelihood of precipitation.
-
Solubility Limit: You may be exceeding the solubility limit of the compound in your chosen buffer or media. Try preparing a more dilute working solution from your stock. It is crucial to determine the solubility of the inhibitor in your specific experimental buffer.
-
pH of the Solution: The pH of your aqueous buffer can significantly impact the solubility of a compound, especially if it has ionizable groups. Test the solubility in buffers with slightly different pH values to find the optimal condition.
-
Temperature: Temperature can affect solubility. Some compounds are more soluble at room temperature or 37°C than at 4°C. However, prolonged incubation at higher temperatures can lead to degradation. When preparing working solutions, ensure all components are at room temperature before mixing.
-
"Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of small organic molecules. If possible, try reducing the salt concentration of your buffer.
Q2: I am observing a decrease in the activity of my inhibitor over time in my in vitro assay. Could this be a stability issue?
A2: Yes, a loss of activity is a strong indicator of compound degradation. Consider these points:
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Hydrolytic Stability: Many compounds are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis can be influenced by pH and temperature. It is advisable to prepare fresh working solutions for each experiment from a frozen stock solution.
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Light Sensitivity: Some molecules are light-sensitive and can degrade upon exposure to light. Store stock and working solutions in amber vials or cover them with aluminum foil to protect them from light.
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Oxidative Stability: Compounds may be prone to oxidation, especially in the presence of certain metal ions or reactive oxygen species in the culture media. While less common, if you suspect oxidation, you could consider adding antioxidants, though this may interfere with your experimental system.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your solution. Using low-adhesion plastics or pre-rinsing materials with the experimental buffer may help mitigate this.
Q3: How should I prepare and store stock solutions of this compound?
A3: For this compound, as with many small molecule inhibitors, the following storage practices are recommended:
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Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate organic solvent like DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the stock solution into your experimental buffer or cell culture medium immediately before use. Do not store dilute aqueous solutions for extended periods unless you have experimentally verified their stability.
Quantitative Data Summary
| Condition | Solvent/Buffer | Concentration (µM) | Storage Temperature | Time Point | % Remaining (e.g., by HPLC) | Observations (e.g., Precipitation) |
| 1 | DMSO | 10,000 | -20°C | 1 month | ||
| 2 | PBS, pH 7.4 | 10 | 4°C | 24 hours | ||
| 3 | PBS, pH 7.4 | 10 | Room Temp | 24 hours | ||
| 4 | Cell Culture Media + 10% FBS | 10 | 37°C | 8 hours | ||
| 5 | Cell Culture Media + 10% FBS | 10 | 37°C | 24 hours |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
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Prepare a 10 mM stock solution of the inhibitor in DMSO.
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Serially dilute the stock solution into your aqueous buffer of interest (e.g., PBS, cell culture media) to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and below 0.5%.
-
Incubate the solutions at the desired temperature (e.g., room temperature, 37°C) for a set period (e.g., 2 hours).
-
Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS. The highest concentration at which no precipitation is observed is the approximate aqueous solubility.
Protocol 2: Assessment of Stability in Solution
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Prepare a solution of the inhibitor in the desired buffer at a concentration below its determined solubility limit.
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Divide the solution into multiple aliquots.
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Store the aliquots under different conditions (e.g., 4°C, room temperature, 37°C) and for various durations (e.g., 0, 2, 8, 24, 48 hours).
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At each time point, analyze the concentration of the intact compound using an analytical technique such as HPLC-UV or LC-MS.
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Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). A significant decrease indicates instability under those conditions.
Visualizations
Caption: Workflow for assessing the solubility and stability of a small molecule inhibitor.
Technical Support Center: Prl-IN-1 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prl-IN-1, an inhibitor of the Phosphatase of Regenerating Liver (PRL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Cmpd-43) is a small molecule inhibitor of Phosphatase of Regenerating Liver 1 (PRL-1). Its primary mechanism of action is to disrupt the formation of PRL-1 homotrimers.[1][2] PRL-1 exists and functions as a trimer, and this trimerization is essential for its oncogenic activities, including promoting cell proliferation and migration.[1][2][3] By binding to the trimer interface of PRL-1, this compound obstructs the assembly of the functional trimer, thereby inhibiting its downstream signaling.[1][2]
Q2: What are the main cellular effects of this compound?
This compound has been shown to have potent anti-cancer activities both in vitro and in vivo.[1] Specifically, it has been demonstrated to:
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Inhibit cancer cell proliferation.[1]
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Block cancer cell migration.[1]
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Attenuate the activity of downstream signaling pathways, including the ERK1/2 and Akt pathways.[1]
Q3: In which cancer types are PRL phosphatases relevant?
PRL phosphatases, including PRL-1, PRL-2, and PRL-3, are overexpressed in a wide variety of human cancers.[4][5] Elevated levels of PRLs are often associated with metastasis and poor clinical outcomes.[1] Cancers where PRLs have been implicated include colorectal, gastric, breast, lung, ovarian, and prostate cancer, as well as melanoma.[4][6][7]
Q4: Is this compound specific to PRL-1?
The amino acid residues at the trimer interface are conserved among all three PRL family members (PRL-1, PRL-2, and PRL-3). Therefore, it is hypothesized that this compound may inhibit the trimerization of all PRLs.[1] However, most published studies have focused on its effect on PRL-1. It is important to consider that while this compound is designed to be selective for PRL phosphatases, potential off-target effects on other proteins cannot be entirely ruled out, as is a common challenge with small molecule inhibitors.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability/Proliferation
Question: I am not observing the expected decrease in cell viability or proliferation after treating my cancer cells with this compound. What could be the problem?
Answer: Several factors could contribute to this issue. Here is a step-by-step troubleshooting guide:
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Compound Integrity and Handling:
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Solubility: Ensure this compound is fully dissolved. It is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
-
Stability: The stability of this compound in cell culture media over time can vary.[9] Consider the duration of your experiment and whether the compound needs to be replenished. It is advisable to prepare fresh dilutions from the stock solution for each experiment.
-
Storage: Store the lyophilized powder and DMSO stock solution at -20°C or -80°C as recommended by the supplier to prevent degradation.
-
-
Experimental Design:
-
Cell Line Selection: Confirm that your chosen cell line expresses PRL-1 at a sufficient level for this compound to have an effect. You can verify PRL-1 expression by Western blot or qPCR.
-
Concentration Range: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line.
-
Treatment Duration: The inhibitory effect of this compound on cell proliferation may not be immediate. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
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Positive and Negative Controls: Include appropriate controls in your experiment. A vehicle control (e.g., DMSO at the same concentration as in the this compound treated wells) is essential. If available, a cell line with low or no PRL-1 expression can serve as a negative control.
-
-
Assay-Specific Issues:
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure that cells in the control wells are in the exponential growth phase at the time of analysis.
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Assay Type: The choice of viability/proliferation assay can influence the results. Assays like MTT or WST-1 measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) to confirm your findings.
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Issue 2: No Effect on Downstream Signaling Pathways (e.g., p-ERK, p-Akt)
Question: I am not observing the expected decrease in the phosphorylation of ERK or Akt after treating my cells with this compound. What should I check?
Answer: If you are not seeing the expected changes in downstream signaling, consider the following:
-
Stimulation Conditions:
-
The activity of the ERK and Akt pathways can be influenced by serum components in the cell culture medium. For acute signaling experiments, it is often recommended to serum-starve the cells for a few hours before treating with this compound and then stimulating with a growth factor (e.g., EGF, FGF) to activate the pathway. This will create a larger dynamic range to observe the inhibitory effect of this compound.
-
-
Time Course of Inhibition:
-
The inhibition of downstream signaling by this compound may be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) after stimulation to capture the optimal time point for observing the inhibitory effect.
-
-
Western Blot Protocol:
-
Antibody Quality: Ensure that the primary antibodies for phosphorylated and total ERK and Akt are validated and working correctly.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
-
Confirmation of Target Engagement:
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To confirm that this compound is engaging its target, you can perform a co-immunoprecipitation experiment to assess the trimerization status of PRL-1 in the presence and absence of the inhibitor. A decrease in the amount of co-immunoprecipitated PRL-1 would indicate successful disruption of the trimer.
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Data Presentation
Table 1: In Vitro Efficacy of this compound (Cmpd-43) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HEK293 (PRL-1 overexpressing) | Embryonic Kidney | Cell Proliferation | ~10 | [1] |
| B16-F10 | Melanoma | Cell Viability | Not specified | [1] |
Note: This table summarizes available quantitative data. Researchers should determine the IC50 for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours. Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PRL-1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Novel anticancer agents based on targeting the trimer interface of the PRL phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRL1 and PRL3 promote macropinocytosis via its lipid phosphatase activity [thno.org]
- 3. Inhibition of Phosphatases (PRL) Trimerization | Peptidomimeticos [iqm.csic.es]
- 4. Targeting phosphatases of regenerating liver (PRLs) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PRL-3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Prolactin and cancer: Has the orphan finally found a home? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Prolactin Receptor (PRLR) Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of small molecule Prolactin Receptor (PRLR) inhibitors?
A1: The off-target effects of small molecule PRLR inhibitors are highly dependent on the specific chemical scaffold of the compound. Early-stage inhibitors may exhibit cross-reactivity with other cytokine receptors that share structural homology or downstream signaling components with the PRLR. For instance, some inhibitors might interact with receptors for growth hormone (GH) or other members of the JAK-STAT signaling pathway. A thorough selectivity profiling against a panel of kinases and other receptors is crucial to identify potential off-target interactions. For example, the small molecule inhibitor SMI-6 was shown to have high selectivity when tested against a large panel of receptors and kinases.[1][2]
Q2: My cells are showing unexpected toxicity after treatment with a PRLR inhibitor. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
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Off-target effects: The inhibitor may be affecting essential cellular pathways unrelated to PRLR signaling, leading to cell death.
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Compound solubility and aggregation: Poor solubility can lead to compound precipitation and non-specific toxicity.
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Metabolite toxicity: The inhibitor may be metabolized by the cells into a toxic byproduct.
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PRLR-independent anti-tumorigenic properties: Some compounds may have inherent pro-apoptotic or anti-proliferative activities independent of their action on the PRLR.[2]
It is recommended to perform a dose-response curve to determine the cytotoxic concentration (CC50) and compare it to the half-maximal inhibitory concentration (IC50) for PRLR inhibition to assess the therapeutic window.
Q3: I am not observing the expected inhibition of downstream PRLR signaling (e.g., pSTAT5) with my inhibitor. What are some possible reasons?
A3: Several factors could contribute to a lack of efficacy:
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Cell line selection: Ensure the cell line used expresses sufficient levels of functional PRLR.
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Inhibitor potency and stability: The inhibitor may have low potency or may be unstable in the cell culture medium.
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Experimental conditions: The concentration of the inhibitor or the duration of treatment may be insufficient.
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Assay sensitivity: The western blot or other assay used to measure downstream signaling may not be sensitive enough to detect subtle changes.
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Alternative signaling pathways: The cells may have activated compensatory signaling pathways that bypass the need for PRLR signaling.
Q4: How can I confirm that the observed cellular phenotype is a direct result of PRLR inhibition and not an off-target effect?
A4: To confirm on-target activity, consider the following experiments:
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Rescue experiments: Overexpression of PRLR in the treated cells might rescue the phenotype, indicating the effect is on-target.
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PRLR knockout/knockdown cells: The inhibitor should have no effect on the phenotype in cells lacking the PRLR.
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Direct target engagement assays: Techniques like cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET) can confirm that the inhibitor binds to the PRLR in a cellular context.
Troubleshooting Guides
Issue: High Background in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Check the solubility of the inhibitor in your assay medium. Consider using a lower concentration or a different vehicle (e.g., DMSO concentration <0.5%). |
| Non-specific binding | Include appropriate controls, such as a structurally similar but inactive compound, to assess non-specific effects. |
| Cell health | Ensure cells are healthy and not overgrown before starting the experiment. Perform a viability check (e.g., Trypan Blue exclusion). |
Issue: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Reagent variability | Use freshly prepared reagents and aliquot stocks of the inhibitor to avoid repeated freeze-thaw cycles. |
| Cell passage number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Assay timing | Ensure consistent incubation times and treatment durations across all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for exemplary small molecule PRLR inhibitors, SMI-1 and SMI-6.
Table 1: Binding Affinity of Small Molecule Inhibitors to PRLR-ECD
| Compound | Binding Affinity (Kd) to PRLR-ECD (µM) |
| SMI-1 | 1.26[1] |
| SMI-6 | ~1-3[1][3] |
PRLR-ECD: Prolactin Receptor Extracellular Domain
Table 2: In Vitro Efficacy of a PRLR Inhibitor
| Cell Line | Assay | IC50 (µM) |
| Ba/F3 (PRLR-transfected) | Proliferation Assay | Not specified |
| T47D (Breast Cancer) | Luciferase Reporter Assay | Not specified |
Data for specific IC50 values were not provided in the search results, but the assays are commonly used for inhibitor characterization.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effects of a PRLR inhibitor on a cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PRLR inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
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Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-only control and plot the dose-response curve to determine the CC50 value.
Western Blot for Phospho-STAT5
Objective: To assess the inhibition of PRL-induced STAT5 phosphorylation by a PRLR inhibitor.
Methodology:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with the PRLR inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
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Stimulate the cells with prolactin (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Canonical Prolactin Receptor (PRLR) signaling pathway and point of inhibition.
References
Prl-IN-1 degradation and storage conditions
Welcome to the technical support center for PRL-IN-1, a potent and specific inhibitor of the Phosphatase of Regenerating Liver (PRL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Phosphatase of regenerating liver (PRL) family of protein tyrosine phosphatases (PTPs), specifically targeting PRL-1. Its mechanism of action involves directly binding to the trimer interface of PRL-1, which obstructs its trimerization.[1] This interference with the enzyme's oligomerization state is crucial for its function, and as a result, this compound exhibits potent anticancer activities.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling of this compound are critical to maintain its stability and activity. For detailed information, please refer to the storage and stability table below. In general, solid this compound can be stored at room temperature.[1] However, for long-term storage, it is advisable to store it at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. To avoid degradation, it is recommended to protect the compound from light and minimize freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
Q4: What are the known downstream signaling pathways affected by this compound?
A4: PRL phosphatases, the targets of this compound, are implicated in the regulation of several key signaling pathways that are crucial for cancer progression. By inhibiting PRL-1, this compound can modulate pathways involved in cell proliferation, migration, invasion, and metastasis. These include the PI3K/Akt pathway, the MAPK/ERK pathway, and the JAK/STAT3 pathway.[3][4][5]
Data Presentation: Storage and Stability of this compound
| Parameter | Condition | Recommendation | Source |
| Form | Solid (Lyophilized Powder) | Store at room temperature for short-term. For long-term storage, -20°C is recommended. | [1] |
| Stock Solution | In DMSO | Store in aliquots at -20°C to minimize freeze-thaw cycles. Based on a related compound, solutions may be stable for up to 2 months. | Inferred from[6] |
| Light Sensitivity | Solid and in solution | Protect from light to prevent potential photodegradation. | General guidance for small molecules[7] |
| pH Stability | In aqueous solution | The stability of this compound in solutions of varying pH has not been explicitly reported. However, some small molecule inhibitors are sensitive to changes in pH. It is advisable to maintain a stable pH in your experimental setup. | General guidance for small molecule inhibitors[7] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for utilizing this compound in cell-based experiments, such as proliferation or migration assays.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. To do this, dissolve 4.13 mg of this compound (MW: 413.47 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing until the compound is completely dissolved.
- Working Solutions: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentrations using the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
2. Cell Seeding:
- Seed the cells in appropriate culture plates (e.g., 96-well plates for proliferation assays, or transwell inserts for migration assays) at a density that allows for optimal growth and response during the experimental timeframe.
- Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
3. Treatment with this compound:
- Remove the existing culture medium from the wells.
- Add the freshly prepared culture medium containing the desired concentrations of this compound (and appropriate vehicle controls, e.g., medium with 0.1% DMSO) to the respective wells.
4. Incubation:
- Incubate the cells for the desired period, which may range from a few hours to several days depending on the specific assay and the biological question being addressed.
5. Assay-Specific Readout:
- Following incubation, perform the specific assay to measure the desired endpoint (e.g., cell viability using MTT or CellTiter-Glo®, cell migration by counting cells on the lower side of the transwell membrane, or protein expression by Western blotting).
Mandatory Visualizations
Caption: Signaling pathways modulated by PRL-1, the target of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Degradation of this compound: Improper storage of solid compound or stock solutions. Repeated freeze-thaw cycles. Exposure to light. | - Ensure this compound is stored correctly (solid at -20°C, protected from light).- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment. |
| Inaccurate Concentration: Pipetting errors or incorrect calculations during stock solution preparation or dilution. | - Double-check all calculations for preparing stock and working solutions.- Use calibrated pipettes for accurate liquid handling. | |
| Cell Line Insensitivity: The target cell line may not express sufficient levels of PRL-1 or may have redundant signaling pathways that bypass the effect of PRL-1 inhibition. | - Confirm PRL-1 expression in your cell line of interest using techniques like Western blot or qPCR.- Consider using a positive control cell line known to be sensitive to PRL-1 inhibition. | |
| Cell Death or Toxicity at Low Concentrations | High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high for the specific cell line. | - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).- Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in your experiment to assess solvent toxicity. |
| Off-target Effects: At high concentrations, small molecule inhibitors may exhibit off-target activities. | - Perform a dose-response experiment to determine the optimal concentration range for specific inhibition.- If possible, use a structurally related but inactive compound as a negative control. | |
| Precipitation of the Compound in Culture Medium | Poor Solubility: The concentration of this compound in the aqueous culture medium exceeds its solubility limit. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic.- Prepare working solutions fresh and vortex thoroughly before adding to the cells.- Visually inspect the medium for any signs of precipitation after adding the inhibitor. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRL-3 Inhibitor I (ab282421) | Abcam [abcam.com]
- 3. Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory mechanisms of phosphatase of regenerating liver (PRL)-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRL-3 INHIBITOR I price,buy PRL-3 INHIBITOR I - chemicalbook [m.chemicalbook.com]
- 7. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Prolactin Inhibition: Receptor Antagonism vs. Dopamine Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different strategies for inhibiting prolactin (PRL) signaling, a key pathway in lactation, reproduction, and increasingly implicated in various cancers. We will explore the mechanisms, efficacy, and experimental validation of two major classes of prolactin inhibitors: direct prolactin receptor (PRLR) antagonists and indirect inhibitors acting through dopamine agonism.
Introduction to Prolactin Signaling
Prolactin, a hormone secreted by the anterior pituitary gland, exerts its effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily. This binding event triggers the dimerization of the receptor, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for various signaling proteins. The primary and most well-understood downstream cascade is the JAK/STAT pathway, particularly the activation of Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, differentiation, and survival. Prolactin signaling can also activate other important pathways, including the MAP kinase (MAPK) and the PI3K/Akt pathways.
Below is a diagram illustrating the canonical prolactin signaling pathway.
Direct Prolactin Receptor Antagonism
Direct PRLR antagonists are molecules designed to bind to the PRLR but prevent the conformational changes necessary for signal transduction. A well-studied example is G129R-hPRL , a genetically modified version of human prolactin.
Mechanism of Action of G129R-hPRL
G129R-hPRL contains a single amino acid substitution (glycine to arginine at position 129) which sterically hinders the recruitment of the second PRLR molecule, thereby preventing the formation of a functional receptor dimer and subsequent downstream signaling.
The diagram below illustrates the mechanism of action of direct PRLR antagonists.
Experimental Data for G129R-hPRL
| Parameter | Value | Cell Line | Assay |
| IC50 | ~10 nM | Nb2 Rat Lymphoma Cells | Proliferation Assay |
Note: Data for G129R-hPRL is primarily from preclinical studies.
Experimental Protocol: Nb2 Cell Proliferation Assay
This assay is a standard method for assessing the biological activity of prolactin and its antagonists.
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Cell Culture: Nb2 cells, which are dependent on prolactin for proliferation, are maintained in Fischer's medium supplemented with fetal bovine serum, horse serum, and 2-mercaptoethanol.
-
Hormone Deprivation: Prior to the assay, cells are washed and incubated in a serum-free medium for 24 hours to synchronize them and reduce basal proliferation.
-
Treatment: Cells are plated in 96-well plates and treated with a constant, suboptimal concentration of prolactin (e.g., 1 ng/mL) and varying concentrations of the antagonist (e.g., G129R-hPRL).
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Quantification: Cell proliferation is measured using a colorimetric assay such as MTT or by direct cell counting.
-
Data Analysis: The results are plotted as the percentage of inhibition of prolactin-induced proliferation versus the antagonist concentration to determine the IC50 value.
Indirect Prolactin Inhibition: Dopamine Agonists
The secretion of prolactin from the anterior pituitary is tonically inhibited by dopamine produced in the hypothalamus. Dopamine agonists are drugs that mimic this natural inhibitory action by stimulating dopamine D2 receptors on pituitary lactotrophs. This is the most common clinical approach for treating hyperprolactinemia. The two most widely used dopamine agonists are Bromocriptine and Cabergoline .
Mechanism of Action of Dopamine Agonists
Dopamine agonists bind to D2 receptors on lactotrophs, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of potassium channels. This hyperpolarizes the cell membrane and inhibits calcium influx, ultimately resulting in decreased prolactin synthesis and secretion.
The diagram below illustrates the mechanism of action of dopamine agonists.
Comparative Clinical Data: Cabergoline vs. Bromocriptine
The following table summarizes key comparative data from clinical studies in patients with hyperprolactinemia.
| Parameter | Cabergoline | Bromocriptine | Reference |
| Efficacy | |||
| Normalization of Prolactin Levels | 82% of patients | 59% of patients | |
| Resolution of Amenorrhea/Oligomenorrhea | More effective | Less effective | |
| Resolution of Galactorrhea | More effective | Less effective | |
| Tolerability | |||
| Adverse Events | 12% of patients | 53% of patients | |
| Dosing | |||
| Typical Starting Dose | 0.5 mg twice weekly | 2.5 mg twice daily |
A meta-analysis of randomized controlled trials concluded that cabergoline is significantly more effective than bromocriptine in normalizing prolactin levels and restoring gonadal function, with a lower incidence of adverse events.
Experimental Protocol: Clinical Trial for Hyperprolactinemia
-
Patient Selection: Patients with a confirmed diagnosis of hyperprolactinemia (elevated serum prolactin levels) due to idiopathic causes or prolactinomas are recruited.
-
Baseline Assessment: Baseline serum prolactin levels, symptoms (e.g., amenorrhea, galactorrhea), and tumor size (if applicable, via MRI) are recorded.
-
Randomization: Patients are randomly assigned to receive either cabergoline or bromocriptine in a double-blind manner.
-
Treatment and Follow-up: Patients are treated for a defined period (e.g., 12-24 weeks). Serum prolactin levels are monitored regularly, and symptoms are assessed.
-
Endpoint Analysis: The primary endpoint is the normalization of serum prolactin levels. Secondary endpoints include the resolution of clinical symptoms, reduction in tumor size, and the incidence of adverse effects.
-
Statistical Analysis: Statistical tests are used to compare the efficacy and safety of the two drugs.
Summary and Conclusion
The inhibition of prolactin signaling can be achieved through distinct mechanisms, each with its own set of characteristics and applications.
-
Direct PRLR antagonists , such as the experimental compound G129R-hPRL, offer a targeted approach by directly blocking the receptor. This strategy holds promise for conditions where local prolactin signaling is pathogenic, such as in certain cancers. However, these are still in preclinical or early clinical development.
-
Dopamine agonists , like cabergoline and bromocriptine, are the established clinical standard for treating hyperprolactinemia. They act indirectly by enhancing the natural inhibitory control of prolactin secretion. Clinical data strongly suggests that cabergoline has a superior efficacy and tolerability profile compared to bromocriptine.
The choice of a prolactin inhibitor will depend on the specific research or clinical context. For researchers investigating the direct roles of PRLR in disease models, specific antagonists provide invaluable tools. For clinicians treating hyperprolactinemia, dopamine agonists, particularly cabergoline, remain the first-line therapy. Future research may focus on developing orally available small-molecule PRLR antagonists that could offer new therapeutic options for a wider range of prolactin-related disorders.
Comparative Efficacy Analysis of Prolactin Inhibitors: Cabergoline vs. Alternative Dopamine Agonists
A comparative analysis of PRL-IN-1 and cabergoline is not currently feasible due to the absence of publicly available scientific literature and experimental data on a compound specifically designated as "this compound." Extensive searches have not yielded information on its mechanism of action, efficacy, or safety profile.
Therefore, this guide provides a comprehensive comparison of cabergoline with another well-established and extensively researched prolactin inhibitor, bromocriptine, for the management of hyperprolactinemia. This comparison is aimed at researchers, scientists, and drug development professionals, offering a detailed overview of their respective performance based on available experimental data.
Introduction to Prolactin and Its Inhibition
Prolactin (PRL) is a polypeptide hormone primarily secreted by lactotroph cells in the anterior pituitary gland.[1][2] Its primary function is to stimulate and maintain lactation in mammals.[1][2] However, prolactin is also involved in over 300 other physiological processes, including immune system regulation, metabolism, and reproduction.[1] The secretion of prolactin is predominantly under inhibitory control by dopamine, a neurotransmitter released from the hypothalamus.[3][4] Dopamine binds to D2 receptors on lactotrophs, suppressing prolactin synthesis and release.[3][5]
Hyperprolactinemia, a condition characterized by abnormally high levels of prolactin in the blood, can lead to various clinical manifestations, including infertility, galactorrhea (inappropriate milk production), and decreased libido.[4] The most common cause of hyperprolactinemia is a benign tumor of the pituitary gland known as a prolactinoma.[6]
The primary treatment for hyperprolactinemia involves the use of dopamine D2 receptor agonists, which mimic the action of dopamine to inhibit prolactin secretion.[7] Cabergoline and bromocriptine are two such medications widely used for this purpose.[7][8]
Mechanism of Action
Both cabergoline and bromocriptine are ergot derivatives that function as potent agonists of the dopamine D2 receptor.[9][10] By binding to these receptors on pituitary lactotrophs, they effectively inhibit the synthesis and release of prolactin.[5][9]
Signaling Pathway of Dopamine D2 Receptor Agonists
Caption: Dopamine D2 receptor signaling cascade.
Comparative Efficacy
Clinical studies have consistently demonstrated that cabergoline is more effective than bromocriptine in normalizing prolactin levels and resolving the clinical symptoms of hyperprolactinemia.
Table 1: Normalization of Prolactin Levels
| Study | Cabergoline Group (Normalization Rate) | Bromocriptine Group (Normalization Rate) | p-value |
| Webster et al. (1994)[11] | 83% (186/223) | 59% (138/236) | < 0.001 |
| Sabuncu et al. (2001)[4] | 82% (14/17) | 59% (10/17) | 0.13 |
| Di Sarno et al. (2001)[8] | 86% (391/455) | 70% (in bromocriptine-resistant patients) | N/A |
Table 2: Clinical Outcome Comparison
| Clinical Outcome | Cabergoline | Bromocriptine | Reference |
| Amenorrhea/Oligomenorrhea Resolution | More effective than bromocriptine.[12] | Less effective than cabergoline.[12] | [12] |
| Galactorrhea Resolution | More effective than bromocriptine.[12] | Less effective than cabergoline.[12] | [12] |
| Tumor Size Reduction | Significant reduction in over 80% of patients with prolactinomas.[13] | Reduction in over 60% of patients with prolactinomas.[13] | [13] |
| Adverse Effects | Lower incidence of adverse effects, particularly gastrointestinal symptoms.[11] | Higher incidence of adverse effects.[11] | [11] |
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for the D2 receptor.
Caption: Workflow for a D2 receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (cabergoline or bromocriptine).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Model of Hyperprolactinemia
Animal models are essential for evaluating the in vivo efficacy of prolactin-lowering compounds.
Methodology:
-
Induction of Hyperprolactinemia: Hyperprolactinemia is induced in female rats, typically by daily injections of estrogen or by pituitary grafting under the kidney capsule.
-
Treatment: Once hyperprolactinemia is established, animals are treated with the test compound (e.g., cabergoline or bromocriptine) or a vehicle control.
-
Blood Sampling: Blood samples are collected at various time points after treatment.
-
Prolactin Measurement: Serum prolactin levels are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage reduction in serum prolactin levels is calculated for each treatment group and compared to the vehicle control group.
Conclusion
Based on the available evidence, cabergoline demonstrates superior efficacy and tolerability compared to bromocriptine in the treatment of hyperprolactinemia. It achieves higher rates of prolactin normalization, is more effective in resolving clinical symptoms, and is associated with a lower incidence of adverse effects.[11][12] The longer half-life of cabergoline also allows for less frequent dosing, which can improve patient compliance.[14] While both drugs share the same fundamental mechanism of action, the pharmacological profile of cabergoline makes it the preferred first-line treatment for most patients with hyperprolactinemia.[15] Future research and the potential emergence of novel prolactin inhibitors will require rigorous comparative studies to further refine therapeutic strategies for this condition.
References
- 1. Prolactin - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Dopamine as a prolactin (PRL) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Stimulation and inhibition of prolactin release by prolactin-releasing Peptide in rat anterior pituitary cell aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and molecular history of prolactinoma: insights from a Prlr –/– mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolactin modulator - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Prolactin-Releasing Peptide (Rat) | 215510-06-8 | PPR-4353-V [biosynth.com]
- 10. PRL-1, a unique nuclear protein tyrosine phosphatase, affects cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of lactogen receptor-binding site 1 of human prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. academic.oup.com [academic.oup.com]
- 14. PRL prolactin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Effect of the prolactin-release inhibitor quinagolide on lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prl-IN-1 and siRNA Knockdown for Prolactin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
In the study of prolactin receptor (PRLR) signaling and its role in various physiological and pathological processes, researchers have two primary methods for downregulating receptor activity: chemical inhibition with small molecules like Prl-IN-1 and genetic knockdown using small interfering RNA (siRNA). Both techniques offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism of Action | Competitively binds to the extracellular domain of the prolactin receptor, preventing prolactin binding and subsequent signal activation.[1][2] | Utilizes the RNA interference (RNAi) pathway to specifically degrade prolactin receptor mRNA, thereby preventing protein translation. |
| Target | Prolactin receptor protein. | Prolactin receptor mRNA. |
| Effect | Inhibition of PRLR signaling pathways (e.g., JAK2-STAT5).[1] | Reduction in total prolactin receptor protein levels. |
| Speed of Onset | Rapid, typically within hours. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient and reversible, dependent on compound half-life and clearance. | Can be long-lasting, depending on cell division rate and siRNA stability. |
| Specificity | Potential for off-target binding to other proteins. | Potential for off-target gene silencing through miRNA-like effects. |
| Delivery | Cell-permeable small molecule, direct addition to cell culture media. | Requires a transfection agent (e.g., lipid nanoparticles) to deliver siRNA into cells. |
Quantitative Performance Data
The following tables summarize quantitative data for the efficacy of a representative small molecule inhibitor (SMI-6, a this compound class compound) and siRNA in downregulating prolactin receptor function. It is important to note that this data is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Efficacy of Small Molecule Inhibitor (SMI-6) against Prolactin Receptor
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (PRL-induced signaling) | 2.07 µM | Ba/F3 | Luciferase Reporter Assay | [1] |
| Binding Affinity (Kd) to PRLR-ECD | 3.31 µM | N/A | Microscale Thermophoresis | [1] |
| Inhibition of PRL-induced JAK2 Phosphorylation | 56% | Ba/F3 | Western Blot | [1] |
Table 2: Efficacy of siRNA Knockdown of Prolactin Receptor
| Parameter | Value | Cell Line | Assay | Reference |
| Reduction in PRLR mRNA | ~75-80% | 832-13 (rat insulinoma) | qPCR | |
| Reduction in PRLR Protein | Corresponding reduction to mRNA | 832-13 (rat insulinoma) | Western Blot | |
| Reduction in DNA Synthesis | Significant decrease | 832-13 (rat insulinoma) | BrdU Incorporation | |
| Increase in Apoptosis | Significant increase | 832-13 (rat insulinoma) | TUNEL Assay |
Signaling Pathways and Mechanisms of Action
The binding of prolactin (PRL) to its receptor (PRLR) activates the JAK2-STAT5 signaling pathway, a critical cascade for many of PRL's cellular effects. Both this compound and siRNA interfere with this pathway, but at different stages.
Caption: Prolactin receptor signaling and points of intervention.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for utilizing this compound and siRNA to study prolactin receptor function.
Caption: Workflow for using this compound.
Caption: Workflow for siRNA knockdown.
Detailed Experimental Protocols
This compound (Small Molecule Inhibitor) Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., SMI-6) in a suitable solvent like DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) to allow for inhibitor binding.
-
Prolactin Stimulation (Optional): If investigating the inhibition of PRL-induced signaling, stimulate the cells with prolactin at a predetermined concentration and duration.
-
Downstream Analysis:
-
For signaling studies: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like JAK2 and STAT5.
-
For functional assays: Perform cell proliferation assays (e.g., MTT, BrdU), migration assays, or gene expression analysis.
-
siRNA Knockdown of Prolactin Receptor Protocol
This protocol is a general guideline for transient transfection of siRNA.
-
Cell Culture: Plate cells one day before transfection to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Dilute the prolactin receptor siRNA and a non-targeting control siRNA in an appropriate transfection medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., lipid-based reagent) in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein turnover. The optimal incubation time should be determined empirically.
-
Verification of Knockdown:
-
qPCR: Extract total RNA and perform quantitative real-time PCR to measure the relative expression of prolactin receptor mRNA.
-
Western Blot: Lyse the cells and perform Western blotting to determine the level of prolactin receptor protein.
-
-
Functional Assays: Once knockdown is confirmed, proceed with functional assays to assess the phenotypic consequences of reduced prolactin receptor expression.
Conclusion and Recommendations
The choice between this compound and siRNA knockdown for studying the prolactin receptor depends on the specific research question and experimental design.
-
This compound is ideal for studies requiring acute and reversible inhibition of prolactin receptor signaling. Its rapid onset of action makes it suitable for investigating the immediate effects of receptor blockade. However, the potential for off-target effects should be carefully considered and controlled for.
-
siRNA knockdown provides a highly specific method for reducing the total cellular pool of the prolactin receptor. It is well-suited for long-term studies and for investigating the consequences of receptor depletion on cellular function. The slower onset and the need for transfection are key considerations.
For a comprehensive understanding of prolactin receptor function, a combination of both approaches can be powerful. For instance, a phenotype observed with siRNA knockdown can be rescued or mimicked by the acute application of this compound, providing stronger evidence for the direct involvement of PRLR signaling. Researchers should always include appropriate controls, such as vehicle controls for small molecules and non-targeting siRNAs, to ensure the validity of their findings.
References
Validating the Specificity of Prl-IN-1 for the Prolactin Receptor: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a novel inhibitor is a critical step in its validation. This guide provides a framework for assessing the specificity of "Prl-IN-1," a hypothetical small molecule inhibitor of the prolactin receptor (PRLR). We will compare its potential performance profile with established, mechanistically distinct PRLR antagonists and provide detailed experimental protocols for rigorous validation.
The prolactin receptor is a member of the cytokine receptor superfamily that, upon binding its ligand prolactin, plays a crucial role in lactation, reproduction, and has been implicated in the progression of certain cancers.[1][2][3][4] Antagonizing this receptor is a promising therapeutic strategy.[5] A thorough validation of any new antagonist must demonstrate high affinity for the target, potent functional inhibition, and minimal off-target effects.
Comparative Analysis of PRLR Antagonists
To contextualize the validation of this compound, we compare its expected profile to two existing classes of PRLR antagonists: a recombinant protein analog (Δ1–9-G129R-hPRL) and a humanized monoclonal antibody (LFA102).
Data Presentation: Quantitative Comparison of PRLR Antagonists
The following table summarizes the key quantitative parameters for evaluating the specificity and potency of this compound against other PRLR antagonists. The values for this compound are illustrative placeholders, representing the data points to be determined through the experimental protocols outlined below.
| Parameter | This compound (Hypothetical Small Molecule) | Δ1–9-G129R-hPRL (Recombinant Protein) | LFA102 (Monoclonal Antibody) |
| Binding Affinity (Ki) | To be determined (Expected: Low nM) | IC50 of 15.8 ± 0.2 nM[6] | Not typically measured by Ki; high affinity binding to the extracellular domain |
| Functional Inhibition (IC50) | To be determined (Expected: Low to mid nM) | Characterized as a pure antagonist, devoid of residual agonistic activity[7] | Inhibits PRLR signal transduction; MTD not reached in Phase I trials, indicating good tolerability[5][8][9] |
| Selectivity (Off-Target) | To be determined via kinase/receptor panels | High specificity for PRLR due to its origin as a modified prolactin molecule | High specificity expected due to the nature of monoclonal antibodies |
| Mechanism of Action | Competitive or allosteric inhibition of the PRLR | Competitive antagonist that prevents receptor dimerization and activation[7][10] | Binds to the extracellular domain of PRLR, blocking prolactin binding and subsequent signaling[8] |
Experimental Protocols for Specificity Validation
To substantiate the specificity of this compound, a series of well-defined experiments are required. These assays will quantify its binding affinity, functional inhibitory potency, and off-target activity.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the prolactin receptor by measuring its ability to compete with a radiolabeled ligand.[11][12][13][14][15]
-
Objective: To calculate the inhibitory constant (Ki) of this compound for the human prolactin receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human prolactin receptor (e.g., HEK293-hPRLR).
-
Radioligand: [¹²⁵I]-prolactin.
-
This compound and reference compounds (e.g., unlabeled prolactin).
-
Binding buffer (e.g., Tris-HCl, MgCl₂, BSA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of [¹²⁵I]-prolactin with the hPRLR-expressing cell membranes in the presence of increasing concentrations of this compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Cell-Based Functional Assay: STAT5 Phosphorylation
Activation of the prolactin receptor leads to the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5), a key downstream signaling event.[16][17][18][19] This assay measures the ability of this compound to inhibit this signaling cascade.
-
Objective: To determine the functional inhibitory potency (IC50) of this compound by measuring the inhibition of prolactin-induced STAT5 phosphorylation.
-
Materials:
-
Procedure (ELISA-based):
-
Plate T47D cells in a 96-well plate and starve them of serum to reduce basal signaling.
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Stimulate the cells with a fixed concentration of recombinant human prolactin (e.g., at its EC80) for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for STAT5.
-
Detect phosphorylated STAT5 using a specific primary antibody against pSTAT5 (Tyr694) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal in parallel wells.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Off-Target Selectivity Profiling
To ensure that this compound is specific for the prolactin receptor, it is essential to screen it against a panel of other receptors and kinases, especially those with structural similarities or in related signaling pathways.
-
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases and G-protein coupled receptors (GPCRs).
-
Methodology:
-
Utilize a commercial kinase profiling service to screen this compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).[23][24][25][26][27]
-
Any significant inhibition (typically >50%) of off-target kinases should be followed up with full IC50 determination to assess the selectivity window.
-
Similarly, screen this compound against a panel of GPCRs and other relevant receptors to identify any potential for unintended interactions.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Prolactin - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Chapter 36: Prolactin (PRL) [clinical-laboratory-diagnostics.com]
- 4. milkgenomics.org [milkgenomics.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Phase I Study of the Prolactin Receptor Antagonist LFA102 in Metastatic Breast and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of LFA102 in Patients With Advanced Breast Cancer or Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolactin signaling and Stat5: going their own separate ways? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolactin receptor regulates Stat5 tyrosine phosphorylation and nuclear translocation by two separate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. JAK2/STAT5 Pathway Mediates Prolactin-Induced Apoptosis of Lactotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 22. mesoscale.com [mesoscale.com]
- 23. assayquant.com [assayquant.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prolactin Suppression: Established Dopamine Agonists vs. Novel Prolactin Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Notice: The compound designated "Prl-IN-1" is not described in the current scientific literature. This guide therefore compares the well-established class of dopamine agonists with a hypothetical novel agent, termed "Prolactin Pathway Inhibitor (this compound)," which represents a direct antagonist of the prolactin receptor or its downstream signaling pathways. This comparison is intended to provide a framework for evaluating future prolactin-targeting therapies.
Introduction: Mechanisms of Prolactin Regulation
Prolactin (PRL), a hormone secreted by the anterior pituitary, plays a crucial role in lactation, reproduction, and metabolism. Its secretion is primarily under the inhibitory control of dopamine produced in the hypothalamus.[1] Dopamine binds to D2 receptors on pituitary lactotroph cells, suppressing PRL synthesis and release.[2] Pathological hyperprolactinemia, characterized by elevated prolactin levels, can result from pituitary adenomas (prolactinomas) or treatment with dopamine-antagonizing drugs, leading to conditions like infertility, galactorrhea, and hypogonadism.
For decades, the standard of care for hyperprolactinemia has been the use of dopamine D2 receptor agonists, which mimic the natural inhibitory action of dopamine.[3] This guide provides a detailed comparison of the efficacy and mechanisms of two leading dopamine agonists, Bromocriptine and Cabergoline, against a conceptual next-generation therapeutic: a direct Prolactin Pathway Inhibitor (this compound).
Comparative Mechanisms of Action
Established Dopamine Agonists (e.g., Bromocriptine, Cabergoline)
Dopamine agonists act on the D2 receptors of pituitary lactotroph cells. This interaction initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[1] The decrease in cAMP activity suppresses both the synthesis (transcription of the PRL gene) and the exocytosis of prolactin, thereby lowering circulating PRL levels. Cabergoline and Bromocriptine are both ergot derivatives that function as potent D2 receptor agonists.[4]
Hypothetical Prolactin Pathway Inhibitor (this compound)
A direct Prolactin Pathway Inhibitor would not target the dopamine receptor but would instead interfere with the prolactin signaling cascade in peripheral tissues or at the pituitary itself. Prolactin exerts its effects by binding to the prolactin receptor (PRLR), a member of the cytokine receptor superfamily. This binding event triggers the dimerization of the receptor and activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes, translocates to the nucleus, and binds to the promoters of target genes, initiating transcription.
A hypothetical "this compound" could function via several mechanisms:
-
PRLR Antagonism: Competitively binding to the PRLR without inducing a conformational change, thereby blocking prolactin binding.
-
JAK2 Inhibition: Preventing the autophosphorylation and activation of JAK2.
-
STAT5 Inhibition: Blocking the phosphorylation, dimerization, or nuclear translocation of STAT5.
Data Presentation: Efficacy Comparison
The following tables summarize key quantitative data for established dopamine agonists and outline the necessary parameters for evaluating a hypothetical this compound.
Table 1: In Vitro Efficacy of Dopamine Agonists
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50) | Source |
| Cabergoline | Dopamine D2 Receptor | 0.7 | IC50: 84.29 µM (GH3 cells, 48h) | [5][6] |
| IC50: 27.44 µM (MMQ cells, 48h) | [6] | |||
| Bromocriptine | Dopamine D2 Receptor | ~5 (Ki(D1)/Ki(D2) ratio of 60) | EC50: 3.68 nM (prolactin lowering, rat, IV) | [7][8] |
| IC50: 55.61 µM (GH3 cells, 48h) | [6] | |||
| IC50: 90.34 µM (MMQ cells, 48h) | [6] |
Note: Ki and IC50/EC50 values are highly dependent on assay conditions and cell types. The values presented are from different studies and should be compared with caution.
Table 2: Clinical Efficacy in Hyperprolactinemia
| Compound | Primary Outcome | Efficacy | Source |
| Cabergoline | Normalization of Prolactin Levels | Achieved in 82-87.7% of patients | [9][10] |
| Restoration of Ovulatory Cycles | Significantly higher than Bromocriptine | [3] | |
| Bromocriptine | Normalization of Prolactin Levels | Achieved in 59-67.7% of patients | [9][10] |
A meta-analysis of randomized controlled trials found cabergoline to be significantly more effective than bromocriptine in normalizing prolactin levels and restoring normal ovulatory cycles.[3][11]
Table 3: Target Efficacy Profile for a Hypothetical this compound
| Parameter | Assay Type | Desired Outcome |
| Binding Affinity | Radioligand Binding Assay | High affinity for PRLR (Ki < 10 nM) |
| Functional Antagonism | Cell-based Reporter Assay | Potent inhibition of PRL-induced signaling (IC50 < 50 nM) |
| Pathway Specificity | Western Blot (pSTAT5) | Dose-dependent reduction of PRL-induced STAT5 phosphorylation |
| Cellular Effect | Cell Proliferation Assay | Inhibition of PRL-dependent cell growth |
| In Vivo Efficacy | Hyperprolactinemic Animal Model | Normalization of serum prolactin and reversal of physiological effects |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of novel and established compounds.
Protocol for Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Methodology: Competitive radioligand binding assay.
-
Tissue Preparation: Prepare membrane homogenates from a D2 receptor-expressing source (e.g., rat striatum or CHO cells stably expressing human D2 receptors).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Reaction Mixture: In a 96-well plate, combine membrane homogenate, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound (e.g., Cabergoline, Bromocriptine).
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound radioligand.
-
Detection: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition curves. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for In Vitro Prolactin Secretion Assay
-
Objective: To measure the potency (EC50/IC50) of a compound in inhibiting prolactin secretion from pituitary cells.
-
Methodology: Primary pituitary cell culture or prolactin-secreting cell lines (e.g., GH3, MMQ).
-
Cell Culture: Culture rat pituitary cells or GH3/MMQ cells in appropriate media until they reach 70-80% confluency.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of the test compound (e.g., Bromocriptine, Cabergoline). Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect the culture supernatant.
-
Prolactin Quantification: Measure the concentration of prolactin in the supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Normalize prolactin levels to the total protein content of the cells in each well. Plot the percentage of prolactin inhibition against the log concentration of the compound and fit a dose-response curve to determine the IC50 value.
-
Protocol for Evaluating a Hypothetical this compound (pSTAT5 Western Blot)
-
Objective: To determine if this compound can inhibit prolactin-induced STAT5 phosphorylation.
-
Methodology: Western blot analysis in a PRLR-expressing cell line (e.g., T47D breast cancer cells).
-
Cell Culture and Starvation: Culture T47D cells to 70-80% confluency, then serum-starve for 12-24 hours to reduce basal signaling.
-
Pre-treatment: Incubate cells with varying concentrations of the hypothetical this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a fixed concentration of recombinant prolactin (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pSTAT5 signal to the total STAT5 or loading control signal. Plot the inhibition of the prolactin-induced pSTAT5 signal against the this compound concentration to assess dose-dependency.
-
Mandatory Visualizations: Workflows and Relationships
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 3. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-lasting prolactin-lowering effect of cabergoline, a new dopamine agonist, in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the effects of cabergoline and bromocriptine on prolactin levels in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Prl-IN-1: A Comparative Guide to Small Molecule Inhibitors of the Phosphatase of Regenerating Liver (PRL) Family
For Immediate Release
West Lafayette, IN - In the competitive landscape of cancer drug discovery, the Phosphatase of Regenerating Liver (PRL) family of enzymes has emerged as a critical target for therapeutic intervention. This guide provides a comprehensive comparison of Prl-IN-1, a novel PRL inhibitor, against other known small molecule inhibitors, offering researchers, scientists, and drug development professionals a clear overview of their relative performance based on available experimental data.
The PRL family, comprising PRL-1, PRL-2, and PRL-3, are dual-specificity phosphatases implicated in the progression and metastasis of numerous cancers. Their oncogenic activity makes them attractive targets for the development of novel anti-cancer agents. This guide focuses on inhibitors that target these phosphatases, with a special emphasis on this compound, a compound that uniquely disrupts the trimerization of PRL-1, a process essential for its biological function.
Performance Comparison of PRL Inhibitors
To facilitate a clear comparison, the following table summarizes the in vitro potency of this compound and other notable PRL inhibitors against the three PRL isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
| Inhibitor | Target(s) | IC50 vs PRL-1 (nM) | IC50 vs PRL-2 (nM) | IC50 vs PRL-3 (nM) | Mechanism of Action |
| This compound (Cmpd-43) | PRL-1 | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | Binds to the PRL-1 trimer interface, obstructing trimerization.[1] |
| Thienopyridone | PRL-1, PRL-2, PRL-3 | 173 | 277 | 128 | Inhibits PRL phosphatase activity. |
| Rhodanine-based PRL-3 Inhibitor I | PRL-3 | - | - | 900 | Potent inhibitor of PRL-3. |
| Pentamidine | PRLs | Data not available | Data not available | Data not available | Inhibits PRL phosphatases. |
Note: The IC50 values for this compound are not directly comparable in this format due to its unique mechanism of action targeting protein-protein interaction rather than enzymatic activity. The referenced literature focuses on its ability to disrupt PRL1 trimerization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by these inhibitors and a general workflow for evaluating their efficacy.
Caption: Simplified signaling pathway of Phosphatase of Regenerating Liver (PRL) and points of inhibition.
Caption: General experimental workflow for evaluating PRL inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of PRL inhibitors.
In Vitro Phosphatase Activity Assay (for Thienopyridone and Rhodanine-based inhibitors)
This assay quantifies the enzymatic activity of PRL phosphatases in the presence of an inhibitor.
-
Reagents and Materials: Recombinant human PRL-1, PRL-2, and PRL-3 enzymes; a fluorogenic phosphatase substrate (e.g., DiFMUP); assay buffer; test inhibitors at various concentrations.
-
Procedure: a. Prepare a dilution series of the test inhibitor. b. In a microplate, add the PRL enzyme to the assay buffer. c. Add the test inhibitor dilutions to the enzyme mixture and incubate for a predetermined time. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a plate reader.
-
Data Analysis: The rate of substrate hydrolysis is calculated from the fluorescence readings. The percent inhibition for each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
In Vitro PRL-1 Trimerization Assay (for this compound)
This assay assesses the ability of this compound to disrupt the formation of PRL-1 trimers.
-
Reagents and Materials: Recombinant human PRL-1 protein; cross-linking agent (e.g., glutaraldehyde); this compound at various concentrations; SDS-PAGE reagents and equipment; Western blot apparatus and antibodies against PRL-1.
-
Procedure: a. Incubate recombinant PRL-1 with varying concentrations of this compound. b. Add a cross-linking agent to the mixture to covalently link interacting proteins. c. Quench the cross-linking reaction. d. Separate the protein complexes by size using SDS-PAGE. e. Transfer the proteins to a membrane and detect the monomeric, dimeric, and trimeric forms of PRL-1 using a specific antibody.
-
Data Analysis: The intensity of the bands corresponding to the trimeric form of PRL-1 is quantified. A decrease in the trimer band intensity in the presence of this compound indicates inhibition of trimerization.
Cell-Based Proliferation Assay
This assay measures the effect of PRL inhibitors on the growth of cancer cells that overexpress PRLs.
-
Reagents and Materials: Cancer cell line known to overexpress a PRL family member (e.g., HEK293 cells overexpressing PRL-1); cell culture medium and supplements; test inhibitors; a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test inhibitor. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration compared to an untreated control. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Conclusion
This compound represents a novel approach to targeting the oncogenic activity of the PRL family by specifically disrupting PRL-1 trimerization. While a direct comparison of IC50 values with catalytic inhibitors like Thienopyridone is complex, the data from the foundational study by Bai et al. (2016) demonstrates its potent anti-cancer activity in both in vitro and in vivo models. This guide provides a framework for researchers to understand the current landscape of small molecule PRL inhibitors and to design further comparative studies to elucidate the most promising therapeutic strategies targeting this important class of enzymes.
References
Unlocking Synergistic Potential: Combining Prolactin Receptor Antagonists with Standard Cancer Therapies
For Immediate Release
Recent preclinical studies have illuminated the promising synergistic effects of targeting the prolactin receptor (PRLR) in combination with established cancer therapies. These findings offer a compelling new avenue for researchers and drug development professionals in the ongoing battle against treatment-resistant cancers. This guide provides a comprehensive comparison of the performance of PRLR antagonists when used with other cancer treatments, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
The prolactin (PRL) signaling pathway, primarily mediated through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, as well as the MAPK and PI3K/AKT pathways, is increasingly recognized for its role in promoting tumor growth, proliferation, and resistance to therapy in various cancers, including breast and ovarian cancer.[1][2] Inhibition of this pathway, therefore, presents a strategic approach to enhance the efficacy of current treatment regimens.
Synergistic Efficacy of PRLR Antagonists in Preclinical Models
This guide focuses on two key PRLR antagonists that have demonstrated significant synergistic potential in preclinical studies: G129R , a peptide antagonist of PRL, and REGN2878-DM1 , an antibody-drug conjugate (ADC) targeting PRLR.
G129R in Combination with Paclitaxel for Ovarian Cancer
In orthotopic mouse models of human ovarian cancer (HeyA8 and SKOV3 cell lines), the combination of G129R with the chemotherapeutic agent paclitaxel resulted in a greater than 90% reduction in tumor weight compared to control groups.[3][4] This demonstrates a powerful synergistic interaction that significantly enhances the anti-tumor activity of paclitaxel.
| Therapy Combination | Cancer Type | Animal Model | Key Finding | Reference |
| G129R + Paclitaxel | Ovarian Cancer | Orthotopic Mouse Model (HeyA8, SKOV3 cells) | >90% reduction in tumor weight compared to control. | [3][4] |
REGN2878-DM1 in Combination with Fulvestrant for Breast Cancer
The anti-PRLR ADC, REGN2878-DM1, has shown significant anti-tumor activity in breast cancer xenograft models. When combined with the selective estrogen receptor degrader (SERD) fulvestrant, REGN2878-DM1 exhibited superior tumor growth inhibition in a T47Dv11 breast cancer xenograft model compared to either agent alone, suggesting a synergistic or additive effect.[1][5]
| Therapy Combination | Cancer Type | Animal Model | Key Finding | Reference |
| REGN2878-DM1 + Fulvestrant | Breast Cancer | Xenograft Mouse Model (T47Dv11 cells) | Greater inhibition of tumor growth compared to monotherapy. | [1][5] |
G129R in Combination with Trastuzumab (Herceptin) for HER2+ Breast Cancer
In HER2-overexpressing breast cancer cell lines (T-47D and BT-474), the combination of G129R and the anti-HER2 antibody Herceptin demonstrated an additive inhibitory effect on cell proliferation both in vitro and in vivo.[6] This combination also led to a more potent inhibition of HER2 and MAPK phosphorylation, key signaling pathways in this cancer subtype.[6]
| Therapy Combination | Cancer Type | Animal Model | Key Finding | Reference |
| G129R + Herceptin | HER2+ Breast Cancer | Xenograft Mouse Model (T-47D, BT-474 cells) | Additive inhibition of cell proliferation and tumor growth. Additive inhibition of HER2 and MAPK phosphorylation. | [6] |
Experimental Protocols
In Vivo Xenograft Studies
1. G129R and Paclitaxel in an Orthotopic Ovarian Cancer Mouse Model:
-
Cell Lines: HeyA8 and SKOV3 human ovarian cancer cells.
-
Animal Model: Female nude mice.
-
Tumor Implantation: Orthotopic injection of cancer cells into the ovarian bursa.[6]
-
Treatment Groups:
-
Control (vehicle)
-
G129R (100 µ g/day )
-
Paclitaxel
-
G129R (100 µ g/day ) + Paclitaxel
-
-
Administration: G129R administered daily, paclitaxel administered as per standard protocols for mouse models.
-
Endpoint: Tumor weight and nodule count at 28 days post-treatment initiation.[3]
2. REGN2878-DM1 and Fulvestrant in a Breast Cancer Xenograft Model:
-
Cell Line: T47Dv11 human breast cancer cells.
-
Animal Model: SCID mice.[7]
-
Tumor Implantation: Subcutaneous injection of T47Dv11 cells.
-
Treatment Groups:
-
Vehicle control
-
REGN2878-DM1 (2.5 mg/kg)
-
Fulvestrant (150 mg/kg or 250 mg/kg)
-
REGN2878-DM1 (2.5 mg/kg) + Fulvestrant (150 mg/kg or 250 mg/kg)
-
-
Administration: Single-dose intravenous injection of REGN2878-DM1 and subcutaneous administration of fulvestrant.[1][7]
-
Endpoint: Tumor volume measured over time.[7]
3. G129R and Herceptin in a HER2+ Breast Cancer Xenograft Model:
-
Cell Lines: T-47D and BT-474 human breast cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment Groups:
-
Control
-
G129R
-
Herceptin
-
G129R + Herceptin
-
-
Administration: Dosing regimen as described in Scotti et al., 2008.[6]
-
Endpoint: Tumor growth inhibition.[6]
In Vitro Assays
1. Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., T-47D, BT-474) in 96-well plates.
-
Treatment: Treat cells with G129R, Herceptin, or the combination at various concentrations.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate.
-
Solubilization: Add solubilization solution (e.g., DMSO).
-
Measurement: Measure absorbance at 570 nm to determine cell viability.
2. Western Blot for Signaling Pathway Analysis:
-
Cell Lysis: Lyse treated and untreated cancer cells to extract proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Antibody Incubation: Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., HER2, MAPK, STAT3, STAT5).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Synergy
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the rationale behind the observed synergistic effects.
Conclusion
The preclinical data strongly support the continued investigation of PRLR antagonists as part of combination therapies for various cancers. The synergistic effects observed with chemotherapy, endocrine therapy, and targeted antibody therapy highlight the potential of this approach to overcome treatment resistance and improve patient outcomes. Further clinical studies are warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening | PLOS One [journals.plos.org]
- 3. BT-474 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. youtube.com [youtube.com]
- 6. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for Prl-IN-1: An Essential Guide for Laboratory Personnel
A definitive identification of "Prl-IN-1" in publicly available safety literature is not established, which necessitates treating the substance as a potentially hazardous compound of unknown toxicity. Researchers, scientists, and drug development professionals must adhere to rigorous safety protocols and consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of this substance. This guide provides a procedural framework for the safe management and disposal of this compound, assuming it is a small molecule prolactin inhibitor used in a research setting.
Immediate Safety and Handling
Given the unknown specific hazards of this compound, it is prudent to handle it as a potent bioactive compound. Prolactin inhibitors, as a class, are typically dopamine agonists that can have significant physiological effects.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working with a powder or creating aerosols, a properly fitted respirator may be necessary. Consult your institution's EHS for guidance.
Step-by-Step Disposal Protocol for this compound Waste
The following steps outline a general procedure for the disposal of waste contaminated with this compound.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes contaminated consumables, aqueous solutions, and organic solvents.
-
Solid Waste Disposal:
-
Collection: Place all contaminated solid waste, such as pipette tips, centrifuge tubes, gloves, and absorbent pads, into a designated, leak-proof hazardous waste container.[3] This container should be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[3]
-
-
Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. Do not pour this waste down the drain.
-
Organic Solvents: Waste streams containing organic solvents used to dissolve or handle this compound must be collected in a separate, appropriately labeled hazardous waste container for flammable or halogenated waste, as appropriate.[4]
-
-
Decontamination of Glassware and Surfaces:
-
Glassware: Reusable glassware should be decontaminated by soaking in a suitable solvent that will dissolve this compound, followed by a triple rinse. The initial solvent rinse should be collected as hazardous waste.
-
Surfaces: Work surfaces should be decontaminated at the end of each procedure using a suitable solvent or cleaning agent known to be effective against the compound. All cleaning materials should be disposed of as hazardous solid waste.
-
-
Arranging for Pickup: Once the waste containers are full, they should be securely sealed and stored in a designated satellite accumulation area. Follow your institution's procedures to arrange for pickup by the EHS department.[3]
Summary of Waste Disposal Considerations
| Waste Type | Disposal Container | Key Instructions |
| Solid Waste (Gloves, tubes, pads) | Labeled Hazardous Waste Bag/Bin | Segregate from non-hazardous waste. Ensure the container is sealed. |
| Sharps (Needles, scalpels) | Labeled Sharps Container for Chemical Waste | Do not recap needles. Do not overfill the container. |
| Aqueous Liquid Waste | Labeled, sealed, compatible container | Do not dispose of down the drain. Keep the container closed when not in use. |
| Organic Solvent Waste | Labeled, sealed, solvent-compatible container | Segregate halogenated and non-halogenated solvents if required by your institution. |
| Empty Stock Vials | Labeled Hazardous Waste Bag/Bin | Empty containers of acutely toxic chemicals may require special handling.[4] |
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
Signaling Pathway for this compound Action (Hypothetical)
As this compound is likely a prolactin inhibitor, it would hypothetically act by agonizing dopamine D2 receptors on pituitary lactotrophs, which in turn inhibits prolactin synthesis and secretion.
Caption: Hypothetical pathway of this compound as a dopamine D2 receptor agonist.
Disclaimer: This information is intended as a general guide. Always prioritize the specific procedures and regulations provided by your institution's Environmental Health and Safety department. The absence of a specific Safety Data Sheet for this compound underscores the importance of a cautious and conservative approach to its handling and disposal.
References
Safety and Handling Guidance for the Novel Research Chemical Prl-IN-1
Disclaimer: A specific chemical entity identified as "Prl-IN-1" and its corresponding Safety Data Sheet (SDS) could not be located in publicly available chemical databases or through supplier searches. The information provided herein is based on general best practices for handling novel or uncharacterized chemical compounds in a research environment. It is imperative to obtain a substance-specific SDS and consult with your institution's Environmental Health and Safety (EHS) department before any handling, storage, or disposal of this compound.
Essential Safety and Logistical Information
Given the unknown nature of this compound, a highly conservative approach to safety is required. The following guidelines are intended to provide a framework for establishing safe laboratory practices until a formal risk assessment based on a specific SDS can be completed.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is crucial to mitigate potential exposure risks. The following table summarizes the recommended PPE for handling this compound, assuming it is a potent, uncharacterized compound.
| PPE Category | Recommendation |
| Hand Protection | Wear compatible, chemical-resistant gloves. Given the unknown nature of the compound, nitrile or neoprene gloves are a reasonable starting point. Double-gloving is recommended. |
| Eye Protection | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Skin and Body Protection | A lab coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn. Ensure that skin is not exposed. |
| Respiratory Protection | If the substance is a powder or if aerosols may be generated, a properly fitted respirator is essential. Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Experimental Protocol: General Handling and Disposal of this compound
The following protocol outlines a step-by-step approach to the safe handling and disposal of this compound. This procedure should be adapted to the specific experimental context and in accordance with institutional policies.
1. Preparation and Weighing:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood.
-
Use a dedicated, calibrated balance.
-
Employ anti-static measures when handling powders to prevent dispersal.
-
Use disposable weighing boats or papers to avoid cross-contamination.
2. Solution Preparation:
-
Prepare solutions in the chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is appropriate for the solvent and is clearly labeled with the chemical name, concentration, date, and hazard information.
3. Experimental Use:
-
Keep containers of this compound sealed when not in use.
-
Transport the chemical in a secondary, shatterproof container.
-
In the event of a spill, immediately alert personnel in the area and follow your institution's spill response procedures.
4. Disposal Plan:
-
All waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper, excess solution) must be disposed of as hazardous chemical waste.
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed waste container.
-
Do not dispose of this compound down the drain or in regular trash.
-
Consult with your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of a novel research chemical like this compound.
Critical Next Steps:
The most crucial action for any researcher, scientist, or drug development professional planning to work with this compound is to identify the source of the compound and obtain the official Safety Data Sheet (SDS). The SDS will provide specific information on hazards, handling, storage, and disposal that is essential for working safely. Without this document, the risks associated with handling this compound are unknown and potentially severe. Always prioritize safety and adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure to any uncharacterized substance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
